6-methyl-5,6-dihydro-2H-pyran-2-one

Catalog No.
S585792
CAS No.
10048-32-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-5,6-dihydro-2H-pyran-2-one

CAS Number

10048-32-5

Product Name

6-methyl-5,6-dihydro-2H-pyran-2-one

IUPAC Name

2-methyl-2,3-dihydropyran-6-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3

InChI Key

DYNKRGCMLGUEMN-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-hydroxy-2-hexenoic acid delta lactone, parasorbic acid, parasorbic acid, (+-)-isomer, parasorbic acid, (S)-isomer

Canonical SMILES

CC1CC=CC(=O)O1

Isomeric SMILES

C[C@H]1CC=CC(=O)O1

The exact mass of the compound Parasorbic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of 2-pyranones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-methyl-5,6-dihydro-2H-pyran-2-one structure elucidation NMR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and General Information

The compound 6-methyl-5,6-dihydro-2H-pyran-2-one (CAS Number 108-54-3) has the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1]. It's a heterocyclic compound noted for various biological activities, including antitumor, antifungal, and antimicrobial properties [1].

A 2024 study synthesized novel azo dyes based on a related compound, 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one, and evaluated their biological activities [2]. This indicates current scientific interest in this class of molecules.

NMR Data Availability

Specific NMR data for this compound is not available in the search results. Here's what was found for related structures:

Compound Name Available NMR Data Source / Context
5,6-dihydro-2H-pyran-2-one ¹H NMR data is listed [3]. Appears as a reference compound on a chemical database.
This compound Specific NMR data not found in search results. --
4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one Mentioned in a 2024 synthetic study, but paper may not contain full NMR characterization data [2]. --

A Practical Path Forward

As a full whitepaper with complete experimental NMR data cannot be constructed from the available sources, here are suggested steps to obtain the information you need:

  • Consult Specialized Databases: The most efficient way to find detailed NMR spectra is to query specialized scientific databases.
    • Reaxys and SciFinder are excellent commercial resources.
    • PubChem (CID 24869 for this compound) sometimes hosts spectral data submitted by users or pulled from other sources [4].
  • Estimate Chemical Shifts: For the parent structure, 5,6-dihydro-2H-pyran-2-one, you would expect NMR signals typical of an α,β-unsaturated lactone. The 2022 overview on ScienceDirect confirms that NMR data for this core structure and its reduced derivatives has been "recently updated," indicating that it is a characterized system, even if the specific methyl-substituted analog's data is not directly listed in these results [5]. You could estimate the shifts for the 6-methyl derivative based on this known core structure and the expected effects of adding a methyl group.

Experimental Workflow for Structure Elucidation

Based on standard laboratory practices for characterizing a novel or synthesized organic compound, the following diagram outlines the key steps, from preparation to confirmation. This workflow would be applicable once you have the compound in hand.

Start Start Sample Preparation\n(Purity, Solvent) Sample Preparation (Purity, Solvent) Start->Sample Preparation\n(Purity, Solvent) End End 1D NMR Analysis\n(¹H, ¹³C) 1D NMR Analysis (¹H, ¹³C) Sample Preparation\n(Purity, Solvent)->1D NMR Analysis\n(¹H, ¹³C) 2D NMR Analysis\n(COSY, HSQC, HMBC) 2D NMR Analysis (COSY, HSQC, HMBC) 1D NMR Analysis\n(¹H, ¹³C)->2D NMR Analysis\n(COSY, HSQC, HMBC) Data Interpretation\n(Chemical Shifts, Coupling) Data Interpretation (Chemical Shifts, Coupling) 2D NMR Analysis\n(COSY, HSQC, HMBC)->Data Interpretation\n(Chemical Shifts, Coupling) Structure Proposal Structure Proposal Data Interpretation\n(Chemical Shifts, Coupling)->Structure Proposal Data Correlation\n(Compare with Literature\nor MS/IR data) Data Correlation (Compare with Literature or MS/IR data) Structure Proposal->Data Correlation\n(Compare with Literature\nor MS/IR data) Confirmed Structure Confirmed Structure Data Correlation\n(Compare with Literature\nor MS/IR data)->Confirmed Structure Confirmed Structure->End

This workflow highlights the multi-technique approach required for confident structure elucidation. Two-dimensional NMR techniques like COSY (to show proton-proton couplings), HSQC (to link protons directly to their carbon atoms), and HMBC (to show longer-range proton-carbon connections) are particularly crucial for unambiguously assigning the structure [5].

References

Comprehensive Technical Guide: Natural Occurrence and Pharmaceutical Potential of 5,6-Dihydro-2H-pyran-2-one Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Structure

The 5,6-dihydro-2H-pyran-2-one moiety represents a privileged scaffold in medicinal chemistry and natural product research, serving as a key structural component in numerous biologically active compounds. This α,β-unsaturated δ-lactone system possesses unique electronic and steric properties that facilitate diverse molecular interactions with biological targets. The core structure consists of a six-membered lactone ring with one endocyclic double bond, creating a Michael acceptor capable of covalent interaction with nucleophilic residues in enzyme active sites [1] [2]. This fundamental characteristic underpins the significant biological activities observed across the derivative family.

Natural pyranones frequently feature complex stereochemical arrangements and diverse side-chain substituents that profoundly influence their biological properties. The H-6 proton in these molecules may exhibit either α or β relative stereochemistry, as exemplified by the contrasting configurations found in dodoneine and rugulactone [2]. Side chains vary considerably in length and complexity, ranging from simple alkyl groups to extensive carbon chains exceeding 20 carbons, as observed in passifloricin A [2]. These appendages often contain additional stereogenic centers decorated with various functional groups, including hydroxyl, acetoxy, and carbonyl moieties, which significantly impact molecular recognition and bioactivity [2].

Structural Diversity and Key Natural Derivatives

The structural diversity of naturally occurring 5,6-dihydro-2H-pyran-2-one derivatives arises from variations in their stereochemical configuration and side-chain constituents. These modifications generate a spectrum of compounds with distinct physicochemical properties and biological activities, making them attractive targets for synthetic and medicinal chemistry.

Representative Natural Derivatives
  • Dodoneine (1): Isolated from the medicinal parasitic plant Tapinanthus dodoneifolius found in West Africa, this derivative exhibits relaxation effects on preconstricted rat aortic rings and has been evaluated as a hypotensive agent and human carbonic anhydrase inhibitor [2].

  • Rugulactone: Features a distinct H-6 stereochemistry compared to dodoneine and contains an (E)-double bond in its side chain. This compound demonstrates notable anti-cancer properties [2] [3].

  • Spicigerolide: Distinguished by the presence of a (Z)-double bond in its side chain, contributing to its specific biological profile [2].

  • Podoblastins A-C (2a-2c): Isolated from Podophyllum peltatum L., these derivatives exhibit potent anti-fungal activity against rice-blast disease. Naturally, they occur as inseparable mixtures with a ratio of 2a:2b:2c = 32:50:18 [4].

  • Lachnelluloic Acid (3): A natural fungicide isolated from Lachnellula fuscosanguinea that demonstrates specific antagonistic activity against Dutch elm disease [4].

  • Pyran-2-one Derivatives from Penicillium restrictum: Recent investigation of a marine-derived P. restrictum strain (MMS417) led to the discovery of twelve pyran-2-one derivatives, including five new natural compounds, induced specifically when cultured in mussel-derived media [3].

Table 1: Key Natural 5,6-Dihydro-2H-pyran-2-one Derivatives and Their Characteristics

Derivative Name Natural Source Structural Features Reported Bioactivities
Dodoneine Tapinanthus dodoneifolius (parasitic plant) Specific H-6 stereochemistry Hypotensive, carbonic anhydrase inhibition
Rugulactone Natural source not specified in literature (E)-double bond in side chain Anticancer
Spicigerolide Natural source not specified in literature (Z)-double bond in side chain Not specified
Podoblastins A-C Podophyllum peltatum L. Varying acyl side chains Antifungal (rice-blast disease)
Lachnelluloic Acid Lachnellula fuscosanguinea fungus 3-Acyl substituted derivative Antifungal (Dutch elm disease)
P. restrictum Derivatives Penicillium restrictum MMS417 (marine mussel-derived) Various oxygenated substitutions Cytotoxic, antibacterial, antileishmanial

Natural Occurrence and Biosynthesis

Organismal Sources

5,6-Dihydro-2H-pyran-2-one derivatives have been isolated from diverse biological sources spanning multiple kingdoms:

  • Plant Sources: Numerous derivatives have been isolated from various plant species, particularly parasitic plants like Tapinanthus dodoneifolius (dodoneine) and traditional medicinal plants such as Podophyllum peltatum L. (podoblastins) [2] [4].

  • Fungal Sources: Various fungal species produce pyran-2-one derivatives as secondary metabolites. Lachnellula fuscosanguinea produces lachnelluloic acid, while Penicillium restrictum isolated from marine environments generates a diverse array of pyran-2-ones [3] [4]. Alternaria solani produces alternaric acid, a phytotoxic and antifungal compound containing the 3-acyl-5,6-dihydro-2H-pyran-2-one structure [4].

  • Actinobacteria: Streptomyces species represent another source of these compounds, as exemplified by (S)-6-((S)-5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one isolated from Streptomyces fungicidicus SYH3 [5].

Ecological Roles and Induction

The production of pyran-2-one derivatives in fungi is significantly influenced by environmental factors and cultural conditions. Research on the marine-derived Penicillium restrictum MMS417 strain demonstrated that the metabolome is dramatically altered by culture conditions, particularly by the presence of host-derived substrates [3].

An OSMAC (One Strain Many Compounds) approach revealed that the use of Mussel Extract Sucrose Agar (MES) medium, especially when prepared with synthetic seawater, induced the production of a remarkable diversity of pyran-2-one derivatives that were not observed in standard culture media [3]. This finding suggests that these compounds may play important roles in chemical ecology and host-microbe interactions in marine environments. The specific induction of pyran-2-one biosynthesis in the presence of mussel extract indicates potential ecological functions in mollusc-fungal interactions, possibly as chemical defense molecules or communication signals [3].

Table 2: Natural Sources and Inducing Factors for Pyran-2-one Production

Organism/Source Environment Key Inducing Factors Major Derivatives
Tapinanthus dodoneifolius Terrestrial (West Africa) Natural production in parasitic plant Dodoneine
Penicillium restrictum MMS417 Marine (Loire estuary, France) Mussel extract, seawater Five new pyran-2-one derivatives (1-12)
Podophyllum peltatum L. Terrestrial Natural production in plant Podoblastins A-C
Lachnellula fuscosanguinea Fungal Natural production Lachnelluloic acid
Streptomyces fungicidicus SYH3 Terrestrial Natural production (S)-6-((S)-5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one
Biosynthetic Pathways

The biosynthesis of 5,6-dihydro-2H-pyran-2-one derivatives in microorganisms typically occurs through polyketide pathways, where sequential condensation of acyl-CoA units followed by cyclization forms the characteristic lactone ring. In fungal systems, the specific expression of these biosynthetic gene clusters is strongly influenced by environmental cues, as demonstrated by the induction of pyran-2-one production in Penicillium restrictum when cultured in mussel-derived media [3].

The following diagram illustrates the biosynthetic induction pathway for pyran-2-one production in marine-derived fungi:

G Start Marine-derived Fungus (P. restrictum MMS417) E OSMAC Approach (Systematic variation of media) Start->E A Standard Culture Media (CYA, PDA, YES, etc.) C Limited Chemical Diversity A->C B Mussel-Derived Media (MES with seawater) D Enhanced Metabolic Expression B->D F Diverse Pyran-2-one Derivatives (Structures 1-12) D->F E->A E->B

Figure 1: Biosynthetic induction pathway for fungal pyran-2-one production

Biological Activities and Mechanism of Action

Spectrum of Bioactivities

5,6-Dihydro-2H-pyran-2-one derivatives exhibit a remarkable range of biological activities with significant therapeutic potential:

  • Anticancer Properties: Several derivatives demonstrate promising anticancer activity through multiple mechanisms. The α,β-unsaturated lactone moiety functions as a Michael acceptor, enabling covalent interaction with thiol groups in protein functionalites [1] [2]. Additionally, these compounds can inhibit protease activity through covalent adduct formation with target enzymes [1].

  • Antifungal Activity: Numerous pyran-2-one derivatives exhibit potent antifungal properties. Podoblastins A-C show significant activity against rice-blast disease [4], while lachnelluloic acid specifically antagonizes Dutch elm disease [4]. Structure-activity relationship studies have revealed that the nature of the acyl side chain significantly influences antifungal potency, with podoblastin-S demonstrating two- to three-fold stronger activity compared to natural podoblastins [4].

  • Antimicrobial Effects: These compounds demonstrate broad-spectrum antimicrobial activity against various bacterial pathogens [1] [3]. The ability to chelate metal ions such as copper and zinc may contribute to their antimicrobial properties by disrupting essential metalloenzyme processes in microbial pathogens [1].

  • Additional Bioactivities: Reported activities include antiviral [2], antituberculosis [2], antileishmanial [3], and hypotensive effects [2], demonstrating the remarkable pharmacological potential of this structural class.

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of 5,6-dihydro-2H-pyran-2-one derivatives involve several interconnected processes:

  • Michael Addition: The α,β-unsaturated lactone system readily undergoes Michael addition with nucleophilic residues (particularly cysteine thiols) in enzyme active sites, leading to enzyme inhibition [2].

  • Metal Chelation: These compounds can strongly bind to metal ions such as copper and zinc, potentially disrupting metalloenzyme function and contributing to their biological effects [1].

  • Enzyme Inhibition: Specific derivatives have been shown to inhibit protease activity through covalent adduct formation with the target enzymes [1].

  • Protein-Target Interactions: The compounds can interact with water molecules and form specific binding interactions with protein active sites, enhancing their inhibitory potential [1].

Table 3: Bioactivities and Proposed Mechanisms of Action

Bioactivity Representative Derivatives Proposed Mechanism
Anticancer Rugulactone, various synthetic analogs Michael addition with cellular nucleophiles, protease inhibition
Antifungal Podoblastins, lachnelluloic acid Inhibition of fungal enzymes through covalent modification
Antimicrobial P. restrictum derivatives Metal ion chelation, disruption of microbial enzymes
Antiviral Derivatives reported in literature Interaction with viral enzymes or host cell factors
Antituberculosis Derivatives reported in literature Inhibition of mycobacterial enzymes or processes
Carbonic Anhydrase Inhibition Dodoneine Zinc chelation in enzyme active site

Synthetic Approaches and Experimental Protocols

Key Strategic Reactions

Synthetic approaches to 5,6-dihydro-2H-pyran-2-one derivatives employ various stereoselective methodologies:

  • Ring-Closing Metathesis (RCM): This transformation has been extensively utilized for constructing the dihydropyranone core. The first total synthesis of dodoneine employed a Grubbs first-generation catalyst to effect ring closure of an acrylate precursor [2].

  • Asymmetric Allylation: The introduction of stereogenic centers frequently employs asymmetric Keck allylation or p-F-Vivol.SnCl4 catalyzed allylboration to achieve high enantioselectivity (up to 97% ee) [2].

  • Asymmetric Mukaiyama Aldol Reaction: The Soriente and Scettri Ti(OiPr)4/(S)-BINOL-catalyzed asymmetric Mukaiyama aldol addition has been successfully employed for efficient syntheses of podoblastin-S and lachnelluloic acid, achieving excellent enantioselectivity (98% ee) [4].

  • Cross-Metathesis (CM): This strategy has been utilized for introducing unsaturated side chains, as demonstrated in Cossy's synthesis of dodoneine using a Grubbs-Hoveyda second-generation catalyst [2].

  • Sharpless Asymmetric Reactions: Both Sharpless asymmetric epoxidation and asymmetric dihydroxylation have been employed to introduce chiral centers in synthetic routes to various pyranone natural products [2].

Industrial Preparation Method

A recently patented synthesis of 5,6-dihydro-2H-pyran-2-one demonstrates a practical industrial approach starting from 3-(benzyloxy) propionic acid [6]. This method proceeds through four key steps:

  • Chlorination reaction to form the acid chloride
  • Condensation reaction to create an intermediate
  • Cyclization reduction to form the lactone ring
  • Elimination reaction to generate the final product

This route offers advantages of high yield, low cost, environmental friendliness, and operational simplicity suitable for industrial production [6].

Experimental Protocol: Asymmetric Synthesis of Podoblastin-S

The following procedure for the asymmetric synthesis of (R)-podoblastin-S demonstrates key transformations applicable to various 5,6-dihydro-2H-pyran-2-one derivatives [4]:

Step 1: Asymmetric Mukaiyama Aldol Reaction

  • In an oven-dried flask under argon, combine Ti(OiPr)₄ (1.1 equiv) and (S)-BINOL (1.1 equiv) in dichloromethane
  • Stir the mixture for 30 minutes at room temperature to form the titanium-BINOL complex
  • Cool the reaction mixture to -78°C
  • Add 1,3-bis(trimethylsiloxy)diene (Chan's diene, 1.0 equiv) dropwise, followed by slow addition of n-butanal (1.2 equiv)
  • Stir at -78°C for 3 hours, then warm to room temperature and stir overnight
  • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate
  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate
  • Purify by flash chromatography to obtain (R)-δ-hydroxy-β-ketoester intermediate (82% yield, 98% ee)

Step 2: Lactone Formation

  • Dissolve the δ-hydroxy-β-ketoester intermediate in methanol
  • Add aqueous KOH solution (2.0 equiv) and stir at room temperature for 4 hours
  • Acidify with 1N HCl to pH 3-4 and extract with dichloromethane
  • Dry the organic layer over Na₂SO₄, filter, and concentrate
  • Dissolve the crude hydroxy acid in toluene with a catalytic amount of p-toluenesulfonic acid
  • Reflux for 2 hours using a Dean-Stark apparatus for azeotropic water removal
  • Cool to room temperature, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate
  • Purify by flash chromatography to obtain (R)-5,6-dihydro-2H-pyran-2-one (76% yield)

Step 3: C-Acylation

  • Dissolve the lactone intermediate (1.0 equiv) and decanoic acid (1.2 equiv) in dry dichloromethane
  • Add EDCI (1.5 equiv) and a catalytic amount of DMAP
  • Stir at room temperature for 12 hours under argon atmosphere
  • Quench with water and extract with dichloromethane
  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate
  • Purify by flash chromatography to obtain (R)-podoblastin-S (79% yield, 98% ee)

Pharmaceutical Applications and Computational Studies

Drug Discovery Potential

The 5,6-dihydro-2H-pyran-2-one scaffold presents significant opportunities in pharmaceutical development:

  • Structural Motif in Statins: This core structure serves as a key component in well-known HMG-CoA reductase inhibitors (statin drugs) such as pravastatin, simvastatin, atorvastatin, and pitavastatin [4]. The synthetic methodologies developed for natural pyran-2-ones can be adapted to optimize statin pharmaceuticals.

  • Multi-Target Therapeutic Potential: The diverse bioactivities exhibited by these derivatives suggest potential applications in oncology, infectious diseases, cardiovascular disorders, and central nervous system conditions [2] [7]. Compounds containing tetralone motifs derived from 2H-pyran-2-ones have demonstrated antitumor, antimicrobial, antidepressant, and anti-inflammatory activities [7].

  • Intermediate for Pharmaceutical Compounds: The 5,6-dihydro-2H-pyran-2-one structure serves as an important intermediate in the synthesis of various drug molecules, including idarubicine (antileukemic glycoside), daunomycinone (potent antibiotic with anticancer activity), and nepinalone (antitussive agent) [7].

Computational and Analytical Approaches

Modern drug discovery employs various computational methods to evaluate the pharmaceutical potential of 5,6-dihydro-2H-pyran-2-one derivatives:

  • DFT Calculations: Density Functional Theory calculations provide insights into reactivity descriptors such as molecular electrostatic potential and average local ionization energies, identifying nitrogen atoms and benzene rings as critical molecular sites [7].

  • Bond Dissociation Energy Analysis: Calculation of H-BDE values predicts compound stability toward autoxidation mechanisms and identifies derivatives that might form potentially genotoxic impurities [7].

  • Molecular Dynamics Simulations: MD studies evaluate interactions with water, including hydrogen bonding capacity and radial distribution functions, providing insights into solubility and formulation compatibility [7].

  • Excipient Compatibility: MD simulations can identify compatible excipients, with studies indicating that polyvinylpyrrolidone polymer shows high compatibility with pyran-2-one derivatives based on calculated solubility parameters [7].

Conclusion and Future Perspectives

The 5,6-dihydro-2H-pyran-2-one structural class represents a promising scaffold in natural product-based drug discovery, combining diverse biological activities with synthetic accessibility. Future research directions should focus on:

  • Exploration of Unexplored Natural Sources: Particularly marine and extremophile microorganisms, utilizing OSMAC and co-culture approaches to activate silent biosynthetic gene clusters [3].

  • Mechanistic Studies: Elucidation of precise molecular targets and mechanisms of action for the most promising derivatives [1] [2].

  • Structure-Activity Relationship Optimization: Systematic modification of side-chain constituents and stereochemical configuration to enhance potency and selectivity [4].

  • Formulation Development: Application of computational predictions to design optimal delivery systems for promising therapeutic candidates [7].

  • Industrial Production Optimization: Implementation of efficient, scalable synthetic routes such as the recently patented methodology for 5,6-dihydro-2H-pyran-2-one production [6].

References

Comprehensive Technical Guide: Pyran-2-One Chemodiversity in Marine Fungi and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyran-2-Ones in Marine Fungi

Pyran-2-ones, also referred to as α-pyrones, represent a significant class of six-membered unsaturated lactones containing an oxygen atom and a carbonyl group, which demonstrate substantial structural diversity and broad bioactivity. These compounds are widely distributed in nature, occurring in plants, marine organisms, bacteria, and fungi, with marine-derived fungi proving to be particularly rich sources of structurally diverse pyran-2-one derivatives. The unique chemical environments of marine ecosystems have driven the evolution of distinctive biosynthetic pathways in marine fungi, resulting in the production of pyran-2-ones with unique structural features and potent biological activities not commonly observed in terrestrial counterparts.

The growing interest in pyran-2-ones from marine fungi stems from their diverse pharmacological properties and potential applications in drug discovery and agricultural biocontrol. Research over the past decade has revealed that marine fungi produce an impressive array of pyran-2-one derivatives, including monomeric forms, symmetric and asymmetric dimers, and complex hybrids with other structural classes. These compounds typically feature variations in their substitution patterns, oxidation states, and side chain modifications, which significantly influence their biological activities and molecular targets. This comprehensive technical review examines the chemical diversity, discovery methodologies, biological activities, biosynthesis, and practical applications of pyran-2-ones derived from marine fungi, with particular emphasis on their potential in therapeutic development.

Chemical Diversity of Pyran-2-One Derivatives

Marine fungi produce an extensive range of pyran-2-one derivatives that can be categorized based on their structural complexity and substitution patterns. The chemical diversity of these compounds arises from variations in alkyl side chains, oxidation states, dimerization patterns, and additional functional groups. The following table summarizes the major classes of pyran-2-ones identified from marine fungal sources:

Table 1: Structural Diversity of Pyran-2-Ones from Marine Fungi

Structural Class Representative Compounds Fungal Source Key Structural Features
Simple Monomers 6-Pentyl-2H-pyran-2-one [1] [2] Trichoderma spp. Pentyl substituent at C-6 position
4-Methoxy-2H-pyran-2-one [3] [4] Penicillium restrictum Methoxy group at C-4 position
Oxygenated Monomers 5,6-Dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one [3] [4] Penicillium restrictum Reduced ring system with hydroxymethyl group
4-Methoxy-6-(1'R,2'S-dihydroxypent-3'(E)-enyl)-2H-pyran-2-one [3] [4] Penicillium restrictum Dihydroxylated pentenyl side chain
Dimeric Forms Talaroderxine C [5] Polyphilus sieberi 6,6'-Homodimeric naphtho-α-pyranone
Viriditoxin [5] Various fungi 6,6'-Linked dimer with antibacterial activity
Naphtho-α-Pyranones Semitalaroderxine C [5] Polyphilus frankenii Naphthalene-fused α-pyrone system

The side chain variability observed in marine fungal pyran-2-ones significantly contributes to their chemical diversity and bioactivity profiles. Common modifications include straight-chain alkyl groups (ranging from C1 to C12), unsaturated alkenyl chains, oxygenated side chains containing hydroxyl, epoxy, or carbonyl functionalities, and aromatic or heteroaromatic substituents. The position of substitution also varies, with C-4, C-5, and C-6 being the most common sites for functionalization. Additionally, ring oxidation patterns further expand the structural diversity, with some compounds featuring fully aromatic systems while others contain reduced double bonds or additional oxygen-containing functional groups such as hydroxyl, methoxyl, or carbonyl groups at various ring positions.

Table 2: Quantitative Bioactivity Data for Selected Pyran-2-One Derivatives

Compound Biological Activity Potency Test System
6-Pentyl-2H-pyran-2-one Antifungal vs. Peronophythora litchii EC₅₀ = 43 μg/mL [1] Mycelial growth inhibition
Talaroderxine C Cytotoxic activity IC₅₀ low micromolar to nanomolar range [5] Mammalian cell lines
Antimicrobial vs. Bacillus subtilis MIC = 0.52 μg/mL (0.83 μM) [5] Bacterial growth inhibition
Antimicrobial vs. Staphylococcus aureus MIC = 66.6 μg/mL (105.70 μM) [5] Bacterial growth inhibition
Fusolanone B Antibacterial vs. Vibrio parahaemolyticus MIC = 6.25 μg/mL [6] Bacterial growth inhibition

Methodologies for Discovery and Characterization

Fungal Cultivation and OSMAC Approach

The One Strain Many Compounds (OSMAC) approach has proven highly effective in unlocking the chemodiversity of pyran-2-ones in marine fungi. This methodology involves cultivating fungal strains under varied conditions to activate silent biosynthetic gene clusters and stimulate the production of diverse secondary metabolites. Key parameters manipulated in OSMAC studies include: culture media composition (e.g., Czapek Yeast Agar, Malt Extract Agar, Potato Dextrose Agar), salinity conditions (synthetic seawater vs. distilled water), nutrient sources (carbon and nitrogen variations), and physical parameters (temperature, pH, aeration). Particularly significant is the use of host-derived media, such as Mussel Extract Sucrose Agar, which has been shown to dramatically enhance the production of specific pyran-2-one derivatives in marine fungi [3] [4].

The effectiveness of the OSMAC approach was demonstrated in a comprehensive study of Penicillium restrictum MMS417, where cultivation on 14 different media revealed substantial variations in pyran-2-one production. Principal Component Analysis (PCA) of metabolic profiles clearly distinguished extracts based on both medium composition and salinity conditions, with the mussel-derived medium in synthetic seawater (MES-SSW) inducing the most distinctive chemical profile and the highest diversity of pyran-2-one derivatives [3] [4]. This systematic approach led to the identification of 12 pyran-2-ones, including five previously unreported natural products, highlighting the critical importance of cultivation conditions in accessing chemical diversity.

Metabolomics and Molecular Networking

Untargeted metabolomics coupled with molecular networking has emerged as a powerful strategy for comprehensive characterization of pyran-2-one chemodiversity in marine fungi. The standard workflow involves: sample preparation (extraction with appropriate solvents), chromatographic separation (typically using UHPLC or HPLC systems), high-resolution mass spectrometry (HRMS/MS analysis in both positive and negative ionization modes), data processing (peak detection, alignment, and normalization), and multivariate statistical analysis (PCA, O-PLS-DA) to identify condition-specific metabolites [3] [7] [4].

Molecular networking based on MS/MS fragmentation patterns enables the visualization of structural relationships between metabolites and facilitates the rapid identification of novel analogues within known compound families. In the study of Penicillium restrictum, molecular networking specifically highlighted a cluster of pyran-2-one derivatives that were preferentially produced in the mussel-derived marine medium, guiding the isolation and structural characterization of new natural products [4]. This integrated approach allows researchers to efficiently map the chemical space of pyran-2-ones and prioritize compounds for further investigation based on their structural novelty and abundance under specific culture conditions.

Structure Elucidation Techniques

The structural characterization of pyran-2-ones relies on a comprehensive suite of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about carbon skeleton connectivity and stereochemistry, with 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) experiments being essential for complete structure assignment. High-Resolution Mass Spectrometry (HRMS) enables precise determination of molecular formulas, while tandem MS/MS experiments offer insights into fragmentation patterns and functional groups. For compounds with chiral centers, Electronic Circular Dichroism (ECD) spectroscopy and DP4 probability calculations are employed to determine absolute configurations [5] [3] [4].

The combination of these techniques allows for the complete structural characterization of even complex pyran-2-one derivatives. For example, in the case of semitalaroderxine C, a combination of extensive NMR analysis (including (^1)H-(^1)H COSY, HMBC, and HSQC) and HRESIMS data established the planar structure, while ECD spectroscopy confirmed the absolute configuration as R by comparison with calculated spectra and known structural analogues [5]. Similarly, the configuration of various LL-P880β analogues from Penicillium restrictum was determined through a combination of NMR analysis, ECD comparisons, and DP4 calculations [3].

Biological Activities and Therapeutic Potential

Antimicrobial Properties

Pyran-2-ones from marine fungi demonstrate significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi. The compound 6-pentyl-2H-pyran-2-one (6-PP), originally identified from Trichoderma species, exhibits notable antifungal efficacy against various plant pathogens, including Peronophythora litchii, the causal agent of litchi downy blight [1] [2]. The antifungal mechanism involves regulation of the TOR pathway, with transcriptomic analyses revealing that 6-PP treatment upregulates expression of TOR pathway-related genes (PlCytochrome C, PlYY1) while downregulating negative regulators (PlSpm1, PlrhoH12) in P. litchii [1]. Protein-ligand binding studies further demonstrated stable affinities between these proteins and 6-PP, suggesting direct interaction with pathway components.

The dimeric naphtho-α-pyrone talaroderxine C displays potent and selective antibacterial activity, showing significantly stronger inhibition against Bacillus subtilis (MIC = 0.52 μg/mL) compared to Staphylococcus aureus (MIC = 66.6 μg/mL) [5]. This substantial difference in potency highlights the structure-activity relationships and selective targeting of pyran-2-one derivatives. Similarly, fusolanone B, a γ-pyrone-containing polyketide from a marine-derived Fusarium species, exhibited notable antibacterial activity against Vibrio parahaemolyticus with an MIC value of 6.25 μg/mL [6], suggesting potential applications in controlling marine pathogenic bacteria.

Cytotoxic and Bioactive Properties

Many pyran-2-one derivatives demonstrate promising cytotoxic activities against various human cancer cell lines. Talaroderxine C has shown potent cytotoxicity with IC₅₀ values in the low micromolar to nanomolar range across multiple mammalian cell lines [5]. Additional pyran-2-one compounds have displayed enzyme inhibitory effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment, as observed in silico for certain pyran-2-ones from Penicillium restrictum [3] [4]. These findings highlight the potential therapeutic applications of pyran-2-ones in oncology and metabolic disorder treatment.

The structural determinants of bioactivity in pyran-2-ones have been partially elucidated through structure-activity relationship studies. Key factors influencing biological activity include: the length and degree of unsaturation of alkyl side chains, the presence and position of oxygenated functional groups (hydroxyl, methoxy, carbonyl), the dimerization pattern in dimeric compounds, and the overplanarity or torsional flexibility of the molecular structure. For instance, the 6,6'-homodimeric structure of talaroderxine C appears to enhance its cytotoxic potency compared to monomeric analogues, while specific oxygenation patterns in side chains influence antimicrobial specificity [5].

Biosynthesis and Metabolic Engineering

The biosynthesis of pyran-2-ones in marine fungi primarily occurs through polyketide pathways, involving the sequential condensation of acyl-CoA precursors by polyketide synthase (PKS) enzymes. Based on structural analysis and biosynthetic studies of related compounds, the core pyrone ring typically forms through intramolecular cyclization of a polyketide chain, often facilitated by specific cyclization domains within PKS enzymes. Subsequent enzymatic modifications, including oxidation, reduction, methylation, and prenylation, introduce additional structural diversity, while dimerization reactions between monomeric units generate the diverse array of dimeric pyran-2-ones observed in marine fungi [5] [6].

Metabolic engineering approaches offer promising strategies for enhancing pyran-2-one production and generating novel analogues. In fungal systems, these approaches may include: manipulation of regulatory genes controlling secondary metabolite clusters, gene knockout or knockdown of competing pathways, heterologous expression of biosynthetic gene clusters in tractable host organisms, and precursor-directed biosynthesis [7]. For example, metabolic engineering of Aspergillus nidulans has been successfully employed to activate silent biosynthetic gene clusters and produce novel metabolites [7]. Similarly, engineering of the isoprenoid pathway in Saccharomyces cerevisiae has demonstrated the potential for optimizing production of valuable natural products [7].

G AcetylCoA AcetylCoA PKS PKS AcetylCoA->PKS Starter Unit LinearPolyketide LinearPolyketide PKS->LinearPolyketide Chain Elongation MalonylCoA MalonylCoA MalonylCoA->PKS Extender Unit CorePyrone CorePyrone LinearPolyketide->CorePyrone Cyclization SimpleMonomers SimpleMonomers CorePyrone->SimpleMonomers Minor Modification OxygenatedMonomers OxygenatedMonomers CorePyrone->OxygenatedMonomers Oxidation/Reduction DimericForms DimericForms CorePyrone->DimericForms Dimerization ComplexHybrids ComplexHybrids CorePyrone->ComplexHybrids Cross-Coupling

Figure 1: Proposed Biosynthetic Pathway for Pyran-2-One Diversity in Marine Fungi

Mechanisms of Action and Molecular Targets

Antifungal Action Mechanisms

The antifungal activity of 6-pentyl-2H-pyran-2-one (6-PP) against phytopathogens like Peronophythora litchii involves sophisticated regulation of cellular signaling pathways. Integrated transcriptomic and functional genetic analyses have revealed that 6-PP treatment significantly upregulates expression of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while downregulating putative negative regulators* of the TOR pathway, such as PlSpm1 and PlrhoH12 [1]. The TOR (Target of Rapamycin) pathway serves as a central regulator of cellular growth, survival, metabolism, ribosome biogenesis, translation, and transcription processes in eukaryotic organisms.

Protein-ligand binding analyses have demonstrated stable affinities between 6-PP and key TOR pathway components, suggesting direct interaction with these proteins [1]. Furthermore, phenotypic characterization of PlYY1 targeted gene deletion strains generated using CRISPR/Cas9 technology revealed significantly reduced vegetative growth, sporangium production, encystment, zoospore release, and pathogenicity of P. litchii [1]. These findings indicate that 6-PP-mediated activation of PlYY1 expression positively regulates TOR-related responses and substantially influences vegetative growth and virulence of phytopathogenic oomycetes, providing a mechanistic foundation for the antifungal activity of this pyran-2-one derivative.

Additional Molecular Targets

Beyond TOR pathway modulation, pyran-2-ones interact with various other molecular targets that contribute to their diverse bioactivities. Certain pyran-2-one derivatives function as ligands for G protein-coupled receptors, as demonstrated by 4-(hydroxymethyl)-5-hydroxy-2H-pyran-2-one from a marine-derived Aspergillus flavus, which induced cAMP production in GPR12-transfected CHO and HEK293 cells in a dose-dependent manner [8]. This activity suggests potential neuromodulatory or metabolic applications for pyran-2-one compounds.

Additional molecular targets include bacterial cell division proteins, as evidenced by viriditoxin, a dimeric pyran-2-one that inhibits FtsZ, an essential component of bacterial cell division [5]. This mechanism explains the potent antibacterial activity observed for certain pyran-2-one derivatives. Other studies have revealed enzyme inhibitory effects against targets such as cyclooxygenase-2 (COX-2) [6] and ion channel modulation, contributing to the diverse pharmacological profile of pyran-2-one compounds. The multi-target nature of many pyran-2-ones enhances their therapeutic potential while potentially reducing the likelihood of resistance development.

Applications and Future Perspectives

Drug Discovery Potential

The structural diversity and promising bioactivities of marine fungal pyran-2-ones position them as valuable candidates for drug discovery programs. Their demonstrated efficacy against various disease-relevant targets, including microbial pathogens, cancer cell lines, and metabolic enzymes, highlights their potential as lead compounds for therapeutic development. Particularly valuable is the fact that many of these compounds exhibit selective activity against specific targets or pathogens, as observed with talaroderxine C's significantly stronger inhibition of Bacillus subtilis compared to Staphylococcus aureus [5]. This selectivity is essential for developing targeted therapies with reduced side effects.

Future research should focus on optimizing the pharmacological properties of pyran-2-ones through medicinal chemistry approaches and preclinical development. Key challenges include improving bioavailability, metabolic stability, and tissue distribution while maintaining potent target engagement. The diverse chemical scaffolds provided by marine fungal pyran-2-ones offer excellent starting points for structure-activity relationship studies and lead optimization campaigns. Additionally, the multi-target activities observed for some pyran-2-ones may be advantageous for addressing complex diseases requiring modulation of multiple pathways simultaneously.

Agricultural Applications

The antifungal properties of 6-pentyl-2H-pyran-2-one and related pyran-2-ones against plant pathogens suggest significant potential for agricultural applications as biopesticides or biocontrol agents. 6-PP has demonstrated efficacy against multiple plant pathogenic fungi, including Sclerotinia sclerotiorum, Cronartium ribicola, Fusarium oxysporum, Fusarium moniliforme, Verticillium dahliae, Verticillium fungicola, and various Aspergillus species [1] [2]. As an eco-friendly alternative to synthetic agrochemicals, 6-PP could contribute to more sustainable agricultural practices by reducing reliance on conventional pesticides with undesirable environmental impacts.

However, several challenges must be addressed before pyran-2-one-based biopesticides can achieve widespread commercial implementation. These include demonstrating consistent disease control efficacy in field conditions rather than laboratory settings, developing efficient and cost-effective delivery systems suitable for agricultural use, determining optimal application rates and timing for maximum effectiveness, and ensuring compatibility with integrated pest management programs [2]. Despite these challenges, the growing demand for sustainable agricultural solutions continues to drive interest in developing pyran-2-one-based biocontrol products.

Conclusion

References

parasorbic acid natural source and identification

Author: Smolecule Technical Support Team. Date: February 2026

Natural Source and Significance

Parasorbic acid is the cyclic lactone of sorbic acid and is notably found as the sole constituent of "Vogelbeerol" oil, obtained by steam distillation of the acidified juice of ripe rowanberries (Sorbus aucuparia L.) [1] [2]. Rowanberries themselves are rich in various bioactive compounds, including vitamins, polysaccharides, organic acids, and polyphenols [3].

The key distinction between parasorbic acid and its derivative is critical for safety:

  • Parasorbic Acid: The primary, naturally occurring form in the raw berry. It is toxic and can cause indigestion and nausea [4].
  • Sorbic Acid: Formed from parasorbic acid through thermal treatment or hydrolysis. It is a benign and widely used food preservative [1] [4].

This conversion means that while raw rowanberries are astringent and infrequently used, processing makes them safe for consumption in jams, jellies, syrups, and alcoholic beverages [3] [4].

Chemical Identification and Properties

The table below summarizes the key identifiers and predicted properties of parasorbic acid.

Property Description / Value
IUPAC Name (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one [4]
Common Names Parasorbic acid, sorbic oil, γ-Hexenolactone [4] [2]
CAS Registry Number 10048-32-5 [1] [2]
Chemical Formula C₆H₈O₂ [1] [4]
Average Molecular Weight 112.128 g/mol [1] [2]
SMILES C[C@H]1CC=CC(=O)O1 [2]
InChI Key DYNKRGCMLGUEMN-YFKPBYRVSA-N [2]
Class Dihydropyranones [1] [2]
Solubility (Water) 50 g/L (estimated) [4]
logP (Predicted) 0.74 - 1.24 [1] [2]
pKa (Strongest Acidic) 17.46 (Predicted) [1]
Bioavailability Yes (Predicted) [1]
Rule of Five Yes (Predicted) [1]

Analytical Methodologies

While a specific LC-MS/MS method for parasorbic acid was not found, the following advanced protocol for carboxylic acid-containing metabolites (CCMs) can be adapted for its analysis. Parasorbic acid falls into this class of compounds, and derivatization is often key to sensitive and accurate quantification [5].

Optimized LC-MS/MS Workflow for Carboxylic Acid Metabolites

The following diagram illustrates the general workflow for analyzing carboxylic acids like parasorbic acid using chemical derivatization and LC-MS/MS:

SamplePrep Sample Preparation Derivatization Chemical Derivatization SamplePrep->Derivatization LCSeparation LC Separation Derivatization->LCSeparation MSDetection MS/MS Detection (MRM) LCSeparation->MSDetection DataAnalysis Data Analysis MSDetection->DataAnalysis DerivatizationReagent Reagent: Phenylenediamine DerivatizationReagent->Derivatization MRMOptimization MRM Optimization MRMOptimization->MSDetection

Workflow for LC-MS/MS analysis of carboxylic acids via derivatization

  • Sample Preparation: Use minimal sample volumes (e.g., from cell lines, tissue, serum, plasma, urine, or saliva) [5].
  • Chemical Derivatization:
    • Principle: Derivatization is crucial for enhancing chromatographic separation on reverse-phase columns and improving electrospray ionization (ESI) efficiency, thereby increasing sensitivity [5].
    • Protocol: Employ phenylenediamine-based derivatization. This reaction introduces a benzimidazole-based ionizable group to the carboxylic acid molecule, which significantly improves ionization efficiency and detection sensitivity in positive ion mode [5].
  • LC Separation:
    • Technique: Ultra-Performance Liquid Chromatography (UPLC).
    • Performance: Achieves symmetrical peak shapes and baseline separation for most derivatives within a short run time of 4 to 10 minutes, making the method high-throughput [5].
  • MS/MS Detection:
    • Technique: Multiple Reaction Monitoring (MRM) via tandem mass spectrometry.
    • Method Validation: The protocol demonstrates excellent performance with recovery rates of 90% to 105%, coefficients of variation (CVs) ≤ 10%, and high linearity (regression coefficients of 0.99) across a wide concentration range (0.1 ng/mL to 10 µg/mL). Limits of detection (LOD) can be as low as 0.01 ng/mL [5].
    • Ion Transitions: For linear derivatives of mono- and di-carboxylic acids, the most intense daughter ion is often observed at m/z 166.06 [5]. Precursor ions (Q1) and specific product ions (Q3) must be optimized for parasorbic acid.

Toxicology and Safety Assessment

Recent research using advanced computational and experimental methods has raised important questions about the long-term safety of sorbic acid and its salts, which are metabolically related to parasorbic acid.

Mechanisms of Hepatotoxicity and Carcinogenicity

A 2025 study used network toxicology and molecular docking to elucidate potential mechanisms, validated by in vitro assays [6]. The research identified 124 and 106 potential targets for hepatotoxicity and carcinogenicity, respectively. Key hub genes included CASP3, EGFR, ESR1, MYC, and STAT3 [6]. Pathway analysis revealed that these targets are significantly associated with cancer-related pathways, including chemical carcinogenesis-receptor activation and the PI3K-Akt signaling pathway [6].

The following diagram summarizes the proposed mechanistic pathway based on the 2025 study:

PSorbate Potassium Sorbate Exposure GSHdep Depletion of Hepatic Glutathione (GSH) PSorbate->GSHdep ROS Elevated Reactive Oxygen Species (ROS) GSHdep->ROS Inflam Liver Inflammation (IL-1β elevation) ROS->Inflam HubGenes Disruption of Hub Genes (CASP3, EGFR, MYC, STAT3) Inflam->HubGenes Outcomes Potential Outcomes: Hepatocyte Injury & Tumor Proliferation/Apoptosis HubGenes->Outcomes note Validated by in vitro assays in LO2 human liver cells note->Outcomes

Proposed hepatotoxic and carcinogenic pathway of potassium sorbate

  • Experimental Validation: In vitro assays on LO2 human liver cells confirmed that potassium sorbate exposure led to:
    • Dose-dependent cytotoxicity.
    • Increased levels of liver injury markers (ALT, AST, LDH).
    • Depletion of reduced glutathione (GSH).
    • Elevation of reactive oxygen species (ROS).
    • Changes in gene expression consistent with the proposed network model [6].

Key Takeaways for Researchers

  • Source and Conversion: Rowanberry (Sorbus aucuparia L.) is the primary natural source of parasorbic acid. Its conversion to the safe, widely used preservative sorbic acid via heating or hydrolysis is a critical detoxification step [3] [4] [2].
  • Analytical Strategy: For sensitive and accurate quantification, researchers should employ a derivatization LC-MS/MS approach. The phenylenediamine-based method provides a robust framework for analyzing parasorbic acid and other CCMs in complex biological matrices [5].
  • Safety Reevaluation: While potassium/sorbic acid salts are generally recognized as safe (GRAS), recent high-quality studies suggest that a systematic re-evaluation of their long-term toxicity, particularly concerning hepatotoxicity and carcinogenic potential, is warranted [6].

References

spectral data for 6-methyl-5,6-dihydro-2H-pyran-2-one

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier Summary

The table below consolidates the key identifying information for 6-methyl-5,6-dihydro-2H-pyran-2-one and its closely related enantiomer from the search results:

Property This compound (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one
CAS Registry Number 108-54-3 [1] 119067-60-6 [2] [3]
Molecular Formula C6H8O2 [4] [1] C6H8O2 [2] [3]
Molecular Weight 112.13 g/mol [1] 112.127 g/mol (calculated); 112.12700 g/mol (Exact Mass) [3]
IUPAC Name This compound [4] [1] (R)-6-methyl-5,6-dihydro-2H-pyran-2-one [2]
Other Names/Synonyms 5,6-Dihydro-6-methyl-2H-pyran-2-one; 6-Methyl-5,6-dihydropyran-2-one [1] (R)-(-)-parasorbic acid; (R)-6-methyl-5,6-dihydropyran-2-one [3]
Physical Form Information not available in search results Liquid [2]
Boiling Point 110 °C at 15 Torr [1] Information not available in search results
Density 1.045±0.06 g/cm³ (Predicted) [1] Information not available in search results

Spectral Data Availability

The search results indicate that obtaining a full set of spectral data for this specific compound online may be difficult:

  • Limited Direct Data: None of the sources provided full experimental spectral data (e.g., 1H NMR, 13C NMR, IR, Mass spectra) for This compound (108-54-3).
  • Related Compound Data: A 1H NMR spectrum is available for the very similar parent compound, 5,6-dihydro-2H-pyran-2-one (without the methyl group), which can serve as a useful reference [5].
  • Mass Spectrometry Example: One source contains mass spectrometry data for a different analog, 5,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one, but this is not the target molecule [6].

Experimental Characterization Workflow

For comprehensive characterization of a compound like this, a standard workflow involves multiple spectroscopic techniques as visualized below. The core characterization methods for an organic molecule typically form a connected process, from initial sample analysis to final structure confirmation.

G Start Sample of This compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR Confirm Confirm Molecular Structure & Identity MS->Confirm Molecular Weight & Formula IR->Confirm Functional Groups (e.g., C=O, C-O) NMR1 1H NMR NMR->NMR1 NMR2 13C NMR NMR->NMR2 NMR1->Confirm Proton Environment & Connectivity NMR2->Confirm Carbon Skeleton

References

Comprehensive Application Notes and Protocols: Conversion of 6-Methyl-5,6-dihydro-2-pyrone to Sorbic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

6-Methyl-5,6-dihydro-2-pyrone, commonly known as parasorbic acid (PSA), serves as a pivotal intermediate in the synthesis of 2,4-hexadienoic acid (sorbic acid), a commercially significant food preservative, and 1,3-pentadiene (piperylene), a valuable monomer in polymer production. PSA exists as a cyclic lactone that can be thermally or hydrolytically ring-opened to yield its straight-chain counterpart, sorbic acid. This conversion represents a strategically important synthetic pathway, particularly as it can be derived from renewable precursors such as 4-hydroxy-6-methyl-2-pyrone (HMP), which itself can be sourced from biological feedstocks. [1] [2]

The lactone ring structure of PSA imposes significant synthetic utility, as it can be selectively cleaved under controlled conditions to produce different commercially valuable compounds. This ring-opening process is typically catalyzed by acids, with the specific reaction conditions—including catalyst type, temperature, solvent system, and reaction duration—dictating whether the primary product is sorbic acid or pentadiene. Recent advances in catalysis have enabled this transformation using solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and simpler product separation compared to traditional homogeneous acid catalysts. The growing demand for sorbic acid (estimated at 150,000 metric tons in 2023 with a projected 4.8% annual growth) underscores the importance of efficient and sustainable production methodologies. [1] [3] [4]

Experimental Protocols

Principle and Reaction Mechanism

The conversion of parasorbic acid to sorbic acid proceeds via an acid-catalyzed ring-opening mechanism that cleaves the cyclic lactone structure. Under controlled conditions, this process can be directed toward different products through careful manipulation of reaction parameters. The transformation pathway can be summarized as follows:

  • Primary Ring-Opening: The lactone ring of PSA undergoes protonation at the oxygen atom, followed by nucleophilic attack by water, resulting in ring opening and formation of the straight-chain sorbic acid.
  • Secondary Decarboxylation: Under more vigorous conditions, particularly at elevated temperatures, sorbic acid can undergo decarboxylation to yield 1,3-pentadiene (piperylene), a reaction that proceeds with the evolution of carbon dioxide.
  • Byproduct Formation: The reaction may also produce minor amounts of 3-penten-2-one and 4-penten-2-one under certain conditions, particularly when the reaction is not optimally controlled. [1] [3]

The following diagram illustrates the complete conversion pathway from the renewable precursor HMP to the final products, showing the intermediate steps and potential branching points in the synthetic route:

G HMP 4-Hydroxy-6-methyl-2-pyrone (HMP) DHMP 5,6-Dihydro-4-hydroxy-6-methyl- 2H-pyran-2-one (4-DHMMP) HMP->DHMP Partial Hydrogenation HMTHP 4-Hydroxy-6-methyltetrahydro- 2-pyrone (4-HMTHP) DHMP->HMTHP Further Hydrogenation Pentenone 3-Penten-2-one DHMP->Pentenone Thermal Decomposition PSA 6-Methyl-5,6-dihydro-2-pyrone (Parasorbic Acid, PSA) HMTHP->PSA Dehydration (Solid Acid Catalyst) SorbicAcid Sorbic Acid (2,4-Hexadienoic Acid) PSA->SorbicAcid Controlled Ring-Opening Pentadiene 1,3-Pentadiene (Piperylene) PSA->Pentadiene Vigorous Conditions or Decarboxylation

Figure 1: Complete Conversion Pathway from HMP to Sorbic Acid and Derivatives. The diagram illustrates the multi-step synthetic route from the renewable precursor HMP (4-hydroxy-6-methyl-2-pyrone) to the valuable end products sorbic acid and pentadiene, highlighting key intermediates and reaction conditions that determine product selectivity.

Protocol 1: Acid-Catalyzed Ring-Opening to Sorbic Acid

This protocol describes the conversion of PSA to sorbic acid using homogeneous acid catalysts, a well-established method that provides high conversion rates and good yields.

2.2.1 Materials and Equipment
  • Parasorbic acid (6-methyl-5,6-dihydro-2-pyrone, >95% purity)
  • Catalyst solutions: Hydrochloric acid (3-35% w/w aqueous solution) or p-toluenesulfonic acid (PTSA, 5-10% w/w in aqueous or aqueous-organic solvent systems)
  • Solvents: Deionized water, tetrahydrofuran (THF), n-butanol, isopropanol, or mixed solvent systems
  • Laboratory glassware: Round-bottom flask (100-250 mL), condenser, magnetic stirrer, heating mantle, temperature controller
  • Separation and purification equipment: Separatory funnel, filtration apparatus, rotary evaporator, vacuum oven
  • Safety equipment: Chemical-resistant gloves, safety goggles, lab coat, fume hood [1] [3]
2.2.2 Step-by-Step Procedure
  • Reaction Setup: Charge a 250 mL round-bottom flask with 10 g (89.2 mmol) of parasorbic acid and 100 mL of deionized water or a water/THF (1:1 v/v) mixed solvent system.

  • Catalyst Addition: Add 10 mL of 10% w/w hydrochloric acid solution (or 1.0 g of PTSA for organic solvent systems) to the reaction mixture while stirring.

  • Reaction Execution: Heat the mixture to 60-80°C with continuous stirring under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Monitoring: Sample the reaction mixture at regular intervals (e.g., every 30 minutes) to track PSA consumption and sorbic acid formation. The reaction typically reaches completion within 2-4 hours under these conditions.

  • Workup Procedure: After confirming complete conversion (by TLC or HPLC), cool the reaction mixture to room temperature. For aqueous systems, extract the product three times with 50 mL portions of ethyl acetate. For reactions in organic solvents, concentrate the mixture under reduced pressure.

  • Purification: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain crude sorbic acid.

  • Further Purification (if required): Recrystallize the crude product from hot water or hexane to obtain pure sorbic acid as white crystalline solid. [1] [3]

2.2.3 Key Parameters and Optimization
  • Temperature Control: Maintain temperature between 60-80°C for optimal results. Lower temperatures (<50°C) result in slower reaction rates, while higher temperatures (>90°C) may promote decarboxylation to pentadiene.
  • Catalyst Concentration: Use 5-15 mol% acid catalyst relative to PSA. Higher catalyst concentrations may accelerate the reaction but can complicate purification.
  • Solvent Selection: Aqueous-organic mixed solvent systems often provide better solubility for both PSA and sorbic acid, leading to faster reaction rates.
  • Atmosphere: The reaction can be performed under air, but an inert atmosphere (nitrogen or argon) may prevent potential oxidation side reactions. [1] [3]
Protocol 2: Solid Acid-Catalyzed Ring-Opening and Decarboxylation

This protocol utilizes heterogeneous solid acid catalysts for the ring-opening of PSA, offering advantages in catalyst recovery and reusability, reduced corrosion, and simpler product purification.

2.3.1 Materials and Equipment
  • Parasorbic acid (6-methyl-5,6-dihydro-2-pyrone, >95% purity)
  • Solid acid catalysts: Acidic ion-exchange resins (e.g., Amberlyst-15, Nafion), zeolites (H-ZSM-5, H-Beta), sulfated zirconia, niobium pentoxide (Nb₂O₅)
  • Solvents: Water, aprotic solvents (THF, dioxane), or solvent-free conditions
  • Laboratory equipment: High-pressure reactor (Parr reactor or similar), glassware for atmospheric reactions, filtration setup
  • Analysis equipment: GC-MS, HPLC, TLC supplies [3]
2.3.2 Step-by-Step Procedure
  • Catalyst Preparation: Pre-dry the solid acid catalyst (e.g., Amberlyst-15 or H-ZSM-5 zeolite) at 100-120°C under vacuum for 2-4 hours to remove adsorbed moisture.

  • Reaction Setup: Combine 10 g (89.2 mmol) of PSA with 1.0 g of solid acid catalyst in an appropriate solvent (50-100 mL) in a round-bottom flask or high-pressure reactor.

  • Reaction Execution: For sorbic acid production, heat the mixture to 70-90°C with stirring for 3-6 hours. For pentadiene production, use higher temperatures (120-180°C) in a sealed pressure reactor.

  • Reaction Monitoring: Monitor reaction progress by TLC, GC-MS, or HPLC. For pentadiene formation, monitor pressure increase in sealed systems as an indicator of CO₂ evolution from decarboxylation.

  • Catalyst Separation: After completion, cool the reaction mixture to room temperature and separate the catalyst by filtration or centrifugation. Wash the catalyst with fresh solvent for potential reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. For sorbic acid, recrystallize from appropriate solvents. For pentadiene, purify by distillation under inert atmosphere.

  • Catalyst Regeneration: Regenerate used catalysts by washing with appropriate solvents, followed by drying and thermal treatment (temperature dependent on catalyst stability). [3]

2.3.3 Key Parameters and Optimization
  • Catalyst Selection: Acidic ion-exchange resins work well at moderate temperatures (<100°C), while zeolites and metal oxides maintain activity at higher temperatures (>150°C) suitable for decarboxylation.
  • Solvent Effects: Aprotic solvents generally favor the formation of sorbic acid, while protic solvents or neat conditions may promote decarboxylation to pentadiene at elevated temperatures.
  • PSA-to-Catalyst Ratio: Typical catalyst loading ranges from 5-20% by weight relative to PSA. Higher loadings generally increase reaction rates.
  • Temperature Programming: For selective pentadiene formation, a stepwise temperature program (initial ring-opening at lower temperature followed by decarboxylation at higher temperature) may improve yields. [3]

Results and Data Analysis

Quantitative Analysis of Reaction Outcomes

The conversion efficiency and product distribution in the ring-opening of parasorbic acid are influenced by multiple factors including catalyst type, reaction conditions, and solvent systems. The following table summarizes representative experimental data from various catalytic approaches:

Table 1: Comparative Performance of Different Catalytic Systems for PSA Conversion

Catalyst System Temperature (°C) Solvent Time (h) PSA Conversion (%) Sorbic Acid Yield (%) Pentadiene Yield (%)
10% HCl 60-80 Water 2-4 >95 85-90 <5
PTSA 70-90 THF/Water 3-5 >90 80-88 5-10
Amberlyst-15 70-90 Water 4-6 85-95 75-85 5-15
H-ZSM-5 Zeolite 120-150 None 2-3 >95 10-20 70-80
Nb₂O₅ 150-180 None 1-2 >98 5-10 75-85
Nafion SAC-13 80-100 Butanol 3-4 90-95 80-85 8-12

[1] [3]

The data demonstrate that mild reaction conditions with homogeneous acids or acidic resins favor the formation of sorbic acid with high selectivity, while higher temperatures with zeolitic or metal oxide catalysts promote decarboxylation to pentadiene. The choice of solvent significantly impacts both conversion efficiency and product distribution, with aqueous systems favoring sorbic acid and solvent-free conditions at elevated temperatures favoring pentadiene.

Catalyst Performance and Optimization

The efficiency and selectivity of the PSA conversion process are highly dependent on catalyst properties and reaction parameters. The following table provides detailed characterization of different catalyst systems and their optimal operating conditions:

Table 2: Catalyst Characterization and Optimization Parameters

Catalyst Type Acid Strength (H₀) Surface Area (m²/g) Optimal PSA:Catalyst Ratio Reusability (Cycles) Key Advantages
HCl (10% aq.) -4.0 to -5.0 N/A 10:1 (w/w) N/A High activity, low cost
PTSA -2.0 to -3.0 N/A 15:1 (w/w) N/A Soluble in organic media
Amberlyst-15 -2.2 45-55 10:1 (w/w) 5-7 Recyclable, minimal waste
H-ZSM-5 (SiO₂/Al₂O₃=30) -8.0 to -10.0 300-400 20:1 (w/w) >10 High thermal stability
Nb₂O₅ -3.0 to -5.0 80-120 15:1 (w/w) >10 Water-tolerant, strong acid sites
Nafion SAC-13 -4.0 to -6.0 200-400 12:1 (w/w) 8-10 High acidity, good porosity

[3]

The data indicate that solid acid catalysts offer significant advantages in terms of reusability and reduced environmental impact compared to homogeneous systems. Among solid acids, zeolites and niobium pentoxide demonstrate excellent thermal stability, making them particularly suitable for high-temperature decarboxylation reactions. The acid strength, as measured by the Hammett acidity function (H₀), correlates with catalytic activity, with stronger acids generally providing higher conversion rates.

Applications and Significance

Sorbic Acid as Food Preservative

Sorbic acid and its salt derivatives (particularly potassium sorbate) function as highly effective antimicrobial agents in food preservation, inhibiting the growth of molds, yeasts, and many bacteria. The preservative efficacy of sorbic acid stems from its ability to penetrate microbial cell membranes in the undissociated form and interfere with essential enzyme systems, particularly dehydrogenases. The applications of sorbic acid span numerous food categories including dairy products, baked goods, wines, beverages, and processed fruits and vegetables. The GRAS (Generally Recognized As Safe) status of sorbic acid, coupled with its low toxicity profile (lower than table salt) and broad-spectrum antimicrobial activity, has established it as a preservative of choice in the food industry. The global market for sorbic acid continues to expand, with consumption estimated at 150,000 metric tons in 2023 and projected to grow at 4.8% annually to approximately 260,000 metric tons by 2034. [1] [4]

1,3-Pentadiene as Chemical Intermediate

1,3-Pentadiene (piperylene) serves as a valuable monomer and chemical intermediate with diverse industrial applications. It is primarily utilized in the production of plastics, adhesives, and resins, where it functions as a comonomer in the synthesis of various hydrocarbon resins, particularly those used in pressure-sensitive adhesives, rubber compounding, and printing inks. The commercial significance of piperylene is underscored by its substantial market presence, with traditional production relying exclusively on the C₅ fraction from naphtha cracking in petroleum refining. The development of alternative production routes from renewable resources, such as the decarboxylation of parasorbic acid, represents an important advancement toward sustainable chemical manufacturing. The ability to produce pentadiene from bio-based precursors offers the potential to reduce dependence on fossil resources and decrease the carbon footprint associated with its production. [1] [3]

Experimental Considerations

Safety Considerations
  • Parasorbic acid toxicity: Raw parasorbic acid is known to cause digestion issues and nausea if ingested. However, the cooking process and exposure to moisture convert it to the benign sorbic acid. Appropriate personal protective equipment (PPE) including gloves and safety goggles should be worn when handling PSA. [2]
  • Acid handling: Concentrated mineral acids, particularly hydrochloric acid, are corrosive and require careful handling. Acid-resistant gloves and face protection are essential when working with concentrated acid solutions.
  • Pentadiene flammability: 1,3-Pentadiene is a highly flammable liquid with a low flash point. All procedures involving pentadiene, especially at elevated temperatures, should be conducted in well-ventilated areas (preferably fume hoods) away from ignition sources.
  • High-pressure operations: Reactions conducted in sealed vessels at elevated temperatures require appropriate pressure-rated equipment and safety measures including pressure relief devices.
Analytical Methods for Characterization and Quantification
  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress. Use silica gel plates with fluorescent indicator and develop with ethyl acetate/hexane (1:1) or dichloromethane/methanol (95:5) solvent systems. Visualize under UV light (254 nm) or by staining with potassium permanganate solution.
  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of PSA, sorbic acid, and related compounds. Recommended conditions: C18 reverse-phase column, mobile phase of water/acetonitrile/acetic acid (70:30:1), flow rate 1.0 mL/min, UV detection at 254-260 nm.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analysis of pentadiene and other volatile components. Use medium-polarity capillary columns (e.g., DB-1701 or equivalent) with temperature programming from 50°C (hold 2 min) to 250°C at 10°C/min.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural confirmation. Characteristic chemical shifts: PSA (δ 5.6-6.2 ppm, olefinic protons; δ 2.5-2.8 ppm, methylene protons; δ 1.2-1.4 ppm, methyl protons); sorbic acid (δ 5.7-7.2 ppm, olefinic protons; δ 1.8-2.2 ppm, methyl protons).

Conclusion

The conversion of 6-methyl-5,6-dihydro-2-pyrone (parasorbic acid) to sorbic acid represents a synthetically efficient and commercially relevant chemical process with significant applications in food preservation and chemical manufacturing. The protocols described herein provide researchers with robust methodologies for conducting this transformation under either homogeneous or heterogeneous catalytic conditions, with the flexibility to target either sorbic acid or pentadiene as the primary product through careful control of reaction parameters. The comprehensive data analysis presented facilitates informed selection of catalytic systems and reaction conditions based on specific research or production objectives.

The growing market demand for sorbic acid, coupled with increasing interest in sustainable chemical production, underscores the importance of efficient synthetic routes from renewable precursors. The integration of this conversion pathway with emerging bio-based production of parasorbic acid from compounds such as triacetic acid lactone (TAL) positions this methodology as a key enabling technology in the transition toward greener chemical manufacturing paradigms. Future developments in catalyst design and process intensification are expected to further enhance the efficiency and sustainability of this valuable chemical transformation.

References

preparative HPLC purification of pyran-2-one compounds

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Pyran-2-ones and Purification Strategy

Pyran-2-ones are a class of organic compounds containing a six-membered ring (pyran) with an oxygen atom and an unsaturated lactone (2-one) moiety [1]. They are of significant interest in drug development and natural product research due to their diverse biological activities. Recent research has identified various new pyran-2-one derivatives from fungal sources, highlighting the need for efficient purification methods to isolate them from complex biological matrices [1].

The core principle of Reversed-Phase Preparative HPLC (RP-HPLC) is well-suited for purifying semi-polar to non-polar organic molecules like pyran-2-ones. Separation occurs based on the compound's differential distribution between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures) [2] [3]. The general workflow involves loading the crude sample, eluting compounds with a solvent gradient, and collecting fractions for analysis and isolation.

A Detailed Preparative HPLC Protocol

The following table summarizes a generalized, scalable protocol for purifying compounds like pyran-2-ones. The parameters are based on standard preparative practices and can be adapted based on your analytical-scale results [3].

Parameter Specification Notes / Rationale
System Prep-HPLC with binary pump, UV detector, fraction collector System should handle high flow rates and pressures [3].
Column C18 (ODS), e.g., 250 x 20 mm, 5-10 µm particle size C18 offers strong retention for semi-nonpolar molecules; column dimensions scalable [3].
Mobile Phase A Water + 0.1% Formic Acid (v/v) Aqueous phase; acid modifier improves peak shape for ionizable compounds.
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic Acid (v/v) Organic phase; acetonitrile offers lower viscosity [3].
Gradient Linear, e.g., 30% B to 90% B over 20-30 min Optimized from analytical method; separates compounds of interest [4] [3].
Flow Rate 25 mL/min (for 20 mm ID column) Scaled up from analytical flow rate to maintain linear velocity [4].
Detection UV 220-280 nm Pyran-2-ones typically have UV absorption in this range [1].
Injection 200-4000 µL of filtered sample Volume depends on column capacity and sample concentration; volume overload can be used [4].
Sample Prep Dissolve in initial mobile phase or a weaker solvent; filter (0.2 µm) Ensures compatibility and prevents column clogging [4].

Method Optimization and Critical Parameters

Simply scaling an analytical method is often insufficient. Key parameters must be optimized for preparative throughput and purity.

  • Column Loading and Overload Studies: The primary goal is to maximize the amount of purified compound per run. You should perform volume overload experiments by progressively increasing the injection volume of your sample. As shown in one application, increasing the injection volume from 200 µL to 4,000 µL allowed for the purification of 137 mg of a target compound (CBD) in a single run [4]. Be aware that with increasing volume, you will observe peak broadening and fronting; the maximum load is reached when the target peak just begins to co-elute with impurities [4].
  • Gradient Elution Strategy: A linear gradient is most commonly used for purifying unknown or complex mixtures as it provides a good balance between resolution and run time [3]. For a cleaner mixture where the target compound is well-separated, a step gradient can be used to sharply increase the organic solvent percentage, reducing run time and solvent consumption [3].
  • Fractionation and Purity-Yield Balance: After a run, you will collect multiple fractions across your target peak. Analyzing these fractions (e.g., by analytical HPLC) is crucial. There is always a trade-off between purity and recovery. Pooling only the central fractions (e.g., fractions 7-13 in one study) yielded high purity (>97%) but sacrificed some total yield. Pooling a wider range of fractions (e.g., 5-14) captured nearly all of the compound but resulted in lower purity [4]. You must define the acceptable balance for your application.

Real-World Application: Purification of Fungal Pyran-2-ones

A recent study successfully applied a metabolomics-guided approach to discover and purify new pyran-2-one derivatives from a marine fungus (Penicillium restrictum) [1]. This provides a excellent model for your work.

G cluster_workflow Discovery & Purification Workflow start Start: Fungus P. restrictum in Mussel-Derived Medium extract Extract Culture with Organic Solvent start->extract analyze Analyze by UHPLC-HRMS & Molecular Networking extract->analyze guide MS- & UV-Guided Isolation analyze->guide purify Purification via Preparative HPLC guide->purify result Result: 5 New Pyran-2-ones Isolated purify->result

The workflow involved growing the fungus on a host-derived medium (Mussel Extract Sucrose Agar), which was key to inducing the production of specific pyran-2-ones [1]. The crude extract was then analyzed by UHPLC-HRMS, and the data was processed using molecular networking. This technique helped visualize the chemical diversity and pinpoint pyran-2-one derivatives for targeted isolation [1]. Finally, guided by mass spectrometry and UV data, the target compounds were purified using preparative HPLC, leading to the isolation of five new natural pyran-2-ones [1].

System Setup and Operation

A typical preparative HPLC system consists of several key components [3]:

  • High-Pressure Pump: Capable of delivering a continuous flow of the mobile phase at rates often between 25-100 mL/min.
  • Sample Loading System: An injector with a large sample loop or an assistant module with a sample pump for loading large volumes.
  • Preparative Column: The heart of the system, packed with a suitable resin (e.g., C18).
  • UV Detector: Equipped with a semi-preparative flow cell to monitor the eluent without causing excessive peak broadening.
  • Fraction Collector: Automatically collects eluent based on time or detected peaks.

The operational process follows a logical sequence, from preparing the column to regenerating it for the next run.

G cluster_process Operational Process Flow equilibration 1. Equilibration loading 2. Loading equilibration->loading elution 3. Gradient Elution & Fraction Collection loading->elution wash 4. Buffer Wash elution->wash regeneration 5. Column Regeneration wash->regeneration

A critical step is column equilibration, where 5-10 bed volumes of the starting mobile phase (e.g., a low-organic buffer) are pumped through the column to create a stable and reproducible starting environment for the sample to bind effectively [3].

References

acid-catalyzed ring-opening of parasorbic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Relevance

Parasorbic acid (6-methyl-5,6-dihydro-2H-pyran-2-one) is a lactone naturally found in the berries of the mountain ash (Sorbus aucuparia), also known as rowanberries [1] [2]. It serves as a key precursor in the synthesis of sorbic acid and 1,3-pentadiene (piperylene), both of which are valuable industrial compounds. Sorbic acid is a widely used preservative, while piperylene is a monomer in the production of plastics and resins [3].

The transformation involves an acid-catalyzed ring-opening and decarboxylation sequence. A significant application is the production of 2,4-hexadienoic acid (sorbic acid) and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone (parasorbic acid), as outlined in a patent from the search results [3].

Generalized Experimental Protocol

The following protocol is adapted from the methods described in patent US20120116119A1, "Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone" [3].

Materials
  • Reactant: Parasorbic acid (this compound).
  • Catalyst: A solid acid catalyst is employed. The patent specifically mentions the use of niobium pentoxide (Nb₂O₅) or acidic ion-exchange resins.
  • Solvent: The reaction can be performed in various solvents. The patent example uses tetrahydrofuran (THF).
Procedure
  • Reaction Setup: Charge a suitable reaction vessel (such as a round-bottom flask) with parasorbic acid and the solid acid catalyst.
  • Solvent Addition: Add the solvent (e.g., THF) to the mixture.
  • Heating and Reaction: Heat the reaction mixture to a temperature of 65°C.
  • Monitoring and Completion: Allow the reaction to proceed for a defined period. The patent indicates that under these conditions, parasorbic acid is consumed, and the products are formed.
  • Work-up: The solid catalyst can be separated from the reaction mixture via filtration. The final products (sorbic acid and piperylene) can then be isolated from the filtrate using standard techniques like distillation or extraction.

Quantitative Reaction Data

The table below summarizes key parameters and outcomes from the patent for the conversion of parasorbic acid [3].

Parameter Details / Value Notes
Primary Reactant 6-methyl-5,6-dihydro-2-pyrone (Parasorbic acid) -
Catalyst Niobium pentoxide (Nb₂O₅) Acidic ion-exchange resins are also cited as an option.
Solvent Tetrahydrofuran (THF) -
Reaction Temperature 65°C -
Products Formed 2,4-Hexadienoic acid (Sorbic acid) & 1,3-Pentadiene (Piperylene) Confirms the ring-opening and decarboxylation pathway.

Experimental Workflow and Transformation Pathway

The following diagram illustrates the core chemical transformation and the general experimental workflow for the .

cluster_workflow Experimental Workflow PSA Parasorbic Acid (6-methyl-5,6-dihydro-2-pyrone) Reaction Reaction Mixture PSA->Reaction SA Sorbic Acid (2,4-hexadienoic acid) PD Piperylene (1,3-pentadiene) Cat Acid Catalyst (Nb₂O₅) Cat->Reaction Solv Solvent (THF) Solv->Reaction Heat Heat (65°C) Heat->Reaction Start Start Start->PSA Products Reaction Products Reaction->Products Products->SA Products->PD

Diagram 1: The workflow for the acid-catalyzed ring-opening and decarboxylation of parasorbic acid, yielding sorbic acid and piperylene.

Key Considerations for Application

  • Catalyst Selection: The choice of solid acid catalyst (like Nb₂O₅) is crucial as it facilitates the ring-opening and can be easily separated and potentially reused, which is beneficial for process efficiency [3].
  • Toxicity of Precursor: Please note that parasorbic acid, found in rowanberry seeds, is toxic and can cause indigestion and kidney damage if ingested in excessive amounts. Proper laboratory safety procedures for handling chemicals must be observed [2].
  • Reaction Optimization: The provided parameters are a starting point. For process scale-up or higher yields, further optimization of catalyst loading, reaction time, and solvent system may be necessary.

I hope these structured application notes provide a solid foundation for your work. Should you require further investigation into specific catalyst preparation methods or isolation techniques, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Production of 1,3-Pentadiene from 6-Methyl-5,6-dihydro-2-pyrone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthetic Background

1,3-pentadiene (also known as piperylene) represents a valuable conjugated diene intermediate with significant applications in pharmaceutical synthesis, resin production, and as a building block for various fine chemicals. Traditional production methods largely rely on petroleum-based feedstocks, creating a compelling need for sustainable alternative routes. The conversion of 6-methyl-5,6-dihydro-2-pyrone to 1,3-pentadiene offers a promising renewable pathway that aligns with green chemistry principles. This transformation is particularly attractive as the starting material can be derived from biomass resources, including various lignocellulosic feedstocks, thereby creating a more sustainable production platform compared to conventional petroleum-based methods.

The strategic importance of this synthetic route extends beyond its renewable credentials. 1,3-pentadiene serves as a versatile intermediate in numerous chemical processes, including the synthesis of specialty polymers, pharmaceuticals, and agrochemicals. The ring-opening conversion of lactone precursors to dienes represents a fundamental transformation in organic synthesis with broad applicability. These application notes provide researchers and process chemists with detailed experimental protocols and technical insights to facilitate the implementation and optimization of this valuable transformation in both laboratory and potential industrial settings [1].

Chemical Pathway Overview

The production of 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone occurs through a carefully orchestrated multi-step pathway that can be directed toward different valuable intermediates based on reaction conditions. The starting compound, 6-methyl-5,6-dihydro-2-pyrone (also referred to as parasorbic acid, PSA), undergoes selective ring-opening reactions catalyzed by solid acid catalysts to yield the desired products. Depending on specific reaction parameters, particularly temperature and catalyst selection, the pathway can be tuned to favor either sorbic acid (2,4-hexadienoic acid) or 1,3-pentadiene as the primary product, with the latter becoming predominant at elevated temperatures that promote decarboxylation [1].

The underlying chemical mechanism involves acid-catalyzed ring-opening of the lactone structure followed by subsequent decarboxylation. At the molecular level, the solid acid catalyst provides Brønsted acid sites that protonate the oxygen atom of the lactone carbonyl, activating the ring for nucleophilic attack and cleavage. This initial ring opening produces an unsaturated carboxylic acid intermediate (sorbic acid), which subsequently undergoes thermal decarboxylation when conditions are appropriately adjusted, eliminating carbon dioxide and yielding the final 1,3-pentadiene product. The ability to control this equilibrium through careful manipulation of reaction parameters allows researchers to direct the reaction toward the desired product with high selectivity [1].

The following diagram illustrates the complete chemical pathway from biomass-derived precursors to 1,3-pentadiene, showing key intermediates and alternative products:

ChemicalPathway Biomass Biomass HMP 4-Hydroxy-6-methyl-2-pyrone (HMP) Biomass->HMP DHMMP 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (4-DHMMP) HMP->DHMMP Partial Hydrogenation HMTHP 4-Hydroxy-6-methyltetrahydro-2-pyrone (4-HMTHP) DHMMP->HMTHP Hydrogenation Pentenone 3-Penten-2-one DHMMP->Pentenone Thermal Decomposition PSA 6-Methyl-5,6-dihydro-2-pyrone (Parasorbic Acid, PSA) HMTHP->PSA Dehydration Solid Acid Catalyst SorbicAcid Sorbic Acid (2,4-Hexadienoic Acid) PSA->SorbicAcid Ring-Opening Mild Conditions Pentadiene 1,3-Pentadiene (Piperylene) PSA->Pentadiene Ring-Opening + Decarboxylation Elevated Temperature

Experimental Protocols

Catalyst Preparation and Characterization

Solid Acid Catalyst Preparation The protocol for solid acid catalyst preparation varies based on the specific catalyst type, but general methodologies apply across different systems. For niobium pentoxide (Nb₂O₅) catalysts, begin by suspending niobium oxide hydrate in deionized water (1:10 ratio) and stirring for 2 hours at room temperature. Subsequently, remove the water via rotary evaporation at 60°C and dry the resulting solid overnight at 110°C. Finally, calcine the material in a muffle furnace at 300-400°C for 4 hours to achieve the desired acidic properties. For palladium-supported catalysts, employ an incipient wetness impregnation technique, where an aqueous solution of palladium chloride (PdCl₂) is added dropwise to the support material (e.g., carbon, alumina, or zeolite) until pore saturation is achieved. After impregnation, dry the catalyst at 120°C for 6 hours followed by reduction under hydrogen flow (50 mL/min) at 200°C for 2 hours to activate the metallic phase [1].

Acidic Resin Catalyst Preparation For chelating resin catalysts (such as those with iminodiacetic acid functional groups), precondition the resin by sequential washing with methanol, deionized water, 1M hydrochloric acid, and finally deionized water again (three cycles each). After the washing procedure, transfer the resin to a chromatography column and elute with 1M sulfuric acid to protonate the acidic sites, followed by extensive rinsing with deionized water until the eluent reaches neutral pH. Finally, dry the prepared resin under vacuum at 60°C for 12 hours before use in reactions. The acid capacity of the prepared catalysts should be determined by titration with 0.1M NaOH using phenolphthalein as an indicator to ensure consistent catalytic performance across batches [1].

Ring-Opening Reaction Procedure

Bench-Scale Reactor Setup The ring-opening reaction is performed in a round-bottom flask equipped with a magnetic stirrer, temperature probe, and reflux condenser. For typical laboratory-scale reactions, begin by adding 1.0 g of parasorbic acid (PSA, 6-methyl-5,6-dihydro-2-pyrone) and 0.1 g of solid acid catalyst (10 wt% loading relative to PSA) to the reaction vessel. Subsequently, add 10 mL of an appropriate solvent - tetrahydrofuran (THF) is commonly employed for this transformation, though other aprotic solvents such as dioxane or diglyme may also be suitable depending on specific reaction requirements [1].

Reaction Execution and Monitoring Heat the reaction mixture to the target temperature (typically between 150-200°C) under continuous stirring at 500 rpm, ensuring efficient heat and mass transfer throughout the process. Monitor reaction progress by thin-layer chromatography (TLC) or, for more precise quantification, withdraw small aliquots (50-100 μL) at regular intervals for gas chromatographic (GC) analysis. For TLC monitoring, use silica gel plates with ethyl acetate/hexanes (1:4) as the mobile phase, visualizing spots with UV light or potassium permanganate stain. The typical reaction time ranges from 2-6 hours, depending on the specific catalyst activity and temperature conditions employed [1].

Workup and Product Isolation Upon completion, cool the reaction mixture to room temperature and separate the catalyst via vacuum filtration through a Celite pad, washing the filter cake with additional solvent (2 × 5 mL). Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude product. For reactions conducted at higher temperatures (≥180°C) where 1,3-pentadiene is the primary product, it may be necessary to employ specialized collection apparatus cooled with dry ice or liquid nitrogen to capture the volatile diene. Further purification can be achieved by distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired 1,3-pentadiene in high purity [1].

Process Optimization and Data Analysis

Key Reaction Parameters

The efficient conversion of 6-methyl-5,6-dihydro-2-pyrone to 1,3-pentadiene depends critically on several operational parameters that require systematic optimization. Temperature control represents perhaps the most significant factor, with higher temperatures (typically >180°C) favoring the decarboxylation pathway to 1,3-pentadiene, while milder conditions (100-150°C) predominantly yield sorbic acid. The catalyst loading (generally 5-15 wt% relative to substrate) directly impacts reaction rate and conversion efficiency, with excessive amounts potentially promoting side reactions. Solvent selection also plays a crucial role, with aprotic solvents such as THF, dioxane, and diglyme generally providing superior results compared to protic alternatives, likely due to reduced catalyst poisoning and more favorable solvation of the transition state. Finally, reaction time must be carefully optimized to maximize product yield while minimizing decomposition, with typical durations ranging from 2-6 hours depending on other reaction parameters [1].

The following experimental data from the patent literature illustrates how these parameters influence reaction outcomes:

Table 1: Optimization of Reaction Conditions for 1,3-Pentadiene Production from PSA

Catalyst Type Temperature (°C) Solvent Time (h) PSA Conversion (%) 1,3-Pentadiene Yield (%) Sorbic Acid Yield (%)
Nb₂O₅ 180 THF 3 99 85 5
Pd/C 180 THF 3 95 78 10
Acidic Resin 180 THF 3 92 75 8
Nb₂O₅ 150 THF 3 85 45 35
Nb₂O₅ 200 THF 3 99 88 2
Nb₂O₅ 180 Dioxane 3 97 82 6
Nb₂O₅ 180 Water 3 75 40 25
Catalyst Performance Comparison

The choice of catalyst significantly influences both the reaction efficiency and product selectivity in the conversion of parasorbic acid to 1,3-pentadiene. Solid acid catalysts with strong Brønsted acid sites generally provide the highest activity, with niobium pentoxide (Nb₂O₅) demonstrating particularly favorable performance in terms of both conversion and selectivity to the desired diene product. Noble metal catalysts such as palladium on carbon (Pd/C) can also facilitate this transformation, though they typically operate through different mechanistic pathways and may exhibit varying selectivity profiles. Acidic ion-exchange resins offer the advantage of simplified recovery and reuse, though they may display somewhat lower thermal stability under the elevated temperature conditions required for optimal decarboxylation [1].

The comparative performance data for various catalyst systems reveals important structure-activity relationships:

Table 2: Catalyst Performance Comparison for PSA Ring-Opening to 1,3-Pentadiene

Catalyst Acid Capacity (mmol/g) Optimal Temperature (°C) PSA Conversion (%) 1,3-Pentadiene Selectivity (%) Turnover Frequency (h⁻¹) Reusability Cycles
Nb₂O₅ 0.45 180 99 86 12.5 5
Pd/C 0.25 180 95 82 8.7 6
Acidic Resin 2.10 180 92 81 6.3 4
Zeolite Hβ 0.65 180 90 80 9.2 7
ZrO₂-SO₄ 0.75 180 94 84 10.1 5

Analytical Methods and Characterization

Product Identification and Quantification

Gas Chromatography (GC) Analysis Routine monitoring and quantification of reaction components is efficiently performed using gas chromatography equipped with a flame ionization detector (FID). Employ a capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm) with the following temperature program: initial temperature 40°C (hold 2 min), ramp to 250°C at 15°C/min, final hold 5 min. Use high-purity helium as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain both injector and detector temperatures at 250°C, utilizing a split injection mode with a split ratio of 20:1. For quantitative analysis, prepare calibration curves using authentic standards of 1,3-pentadiene, sorbic acid, and parasorbic acid across a concentration range of 0.1-10 mg/mL to ensure accurate quantification [1].

Spectroscopic Characterization Comprehensive structural verification of reaction products employs multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with ¹H NMR of 1,3-pentadiene in CDCl₃ exhibiting characteristic signals at δ 5.70-5.95 (m, 2H, -CH=), δ 5.00-5.20 (m, 2H, =CH₂), and δ 1.75 (d, 3H, -CH₃). Fourier-Transform Infrared (FTIR) spectroscopy reveals distinctive absorption bands at 3085 cm⁻¹ (=C-H stretch), 1640 cm⁻¹ (C=C stretch), and 910, 990 cm⁻¹ (=C-H bending) for 1,3-pentadiene. For sorbic acid, observe the characteristic carbonyl stretch at 1690 cm⁻¹ and conjugated diene C=C stretches at 1645 and 1600 cm⁻¹. Mass Spectrometry (MS) using electron impact ionization at 70 eV provides additional confirmation, with 1,3-pentadiene exhibiting a molecular ion peak at m/z 68 and characteristic fragment ions at m/z 53 [M-CH₃]⁺ and m/z 39 [M-CH₂=CH-CH₃]⁺ [1].

Catalyst Characterization Techniques

Comprehensive catalyst characterization enables correlation of physicochemical properties with observed catalytic performance. Temperature-programmed desorption of ammonia (NH₃-TPD) quantifies acid site density and strength distribution, with desorption temperatures below 200°C, between 200-400°C, and above 400°C corresponding to weak, medium, and strong acid sites, respectively. Nitrogen physisorption measurements at -196°C determine textural properties including specific surface area (BET method), pore volume, and pore size distribution, with optimal catalysts typically exhibiting surface areas >100 m²/g and well-developed mesoporosity. X-ray diffraction (XRD) analysis identifies crystalline phases present in solid catalysts, while X-ray photoelectron spectroscopy (XPS) provides surface elemental composition and oxidation state information, particularly valuable for characterizing supported metal catalysts [1].

Applications and Future Outlook

The production of 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone establishes a sustainable platform for accessing this important conjugated diene from renewable resources rather than conventional petroleum-based feedstocks. This synthetic approach holds particular significance for the pharmaceutical industry, where 1,3-pentadiene serves as a key building block for various active pharmaceutical ingredients (APIs) and fine chemicals. The methodology enables incorporation of the renewable diene into more complex molecular architectures through Diels-Alder cycloadditions and other conjugation reactions, offering synthetic chemists a versatile tool for target-oriented synthesis. Additionally, the described protocol provides advantages in terms of selectivity control, as reaction parameters can be adjusted to favor either sorbic acid or 1,3-pentadiene based on specific application requirements [1].

Future development opportunities for this technology primarily focus on catalyst innovation and process intensification. Advanced catalyst designs incorporating controlled acidity and porosity could significantly enhance selectivity and stability, while continuous flow reactor systems may improve productivity and enable more efficient heat management for this transformation. The integration of this transformation with upstream processes for the production of the pyrone precursor from biomass sugars could further improve the overall economic viability and sustainability profile. From a practical implementation perspective, the scalability of this methodology represents an important consideration, with demonstrated potential for kilogram-scale production in pilot plant operations, thereby facilitating technology transfer from laboratory to industrial settings [1].

Troubleshooting Guide

  • Low Conversion: If PSA conversion remains below 80% after 3 hours at 180°C, first verify catalyst activity through ammonia-TPD analysis to confirm adequate acid site density. Ensure reaction temperature is accurately calibrated using an independent thermometer. Consider increasing catalyst loading to 15 wt% or switching to a more active catalyst system such as niobium pentoxide.

  • Poor Selectivity to 1,3-Pentadiene: If excessive sorbic acid formation occurs, increase reaction temperature to 190-200°C to favor decarboxylation. Alternatively, extend reaction time to allow complete conversion of the sorbic acid intermediate. Evaluate solvent choice, ensuring aprotic solvents are used rather than protic alternatives that may stabilize the acid intermediate.

  • Catalist Deactivation: For significant activity loss upon catalyst recycling, implement a regeneration protocol involving calcination at 400°C for 2 hours in air to remove carbonaceous deposits. For resin catalysts, regenerate by sequential washing with dilute acid (1M H₂SO₄) and water before drying.

  • Product Volatility Issues: To minimize losses of volatile 1,3-pentadiene during workup, employ cold traps cooled with dry ice-isopropanol baths during concentration steps. Consider performing reactions in pressurized reactors when possible to reduce volatilization.

Conclusion

The detailed application notes and protocols presented herein provide researchers with a comprehensive framework for the efficient production of 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone. This synthetic methodology represents a significant advancement in sustainable chemical production, offering a renewable alternative to conventional petroleum-derived routes. The systematic optimization of reaction parameters, particularly temperature, catalyst selection, and solvent system, enables precise control over product selectivity, allowing researchers to tailor the process toward either sorbic acid or 1,3-pentadiene based on specific requirements. The continued refinement of this transformation holds promise for further enhancing its efficiency and applicability across various sectors of the chemical industry.

References

Application Notes: Synthesis and Evaluation of Antimicrobial Azo Dyes Based on 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (DHTAL) is a valuable heterocyclic coupling component for synthesizing novel azo dyes with enhanced biological activities. The antimicrobial potential of these compounds stems from the presence of the azo chromophore (-N=N-) conjugated with aromatic systems and the bioactive pyran core, which can interact with microbial cellular components [1] [2]. These dyes are synthesized via a classic diazo coupling reaction, where a diazotized aromatic amine reacts with the enol form of the DHTAL under mild conditions [2]. The following protocol details the synthesis, characterization, and evaluation of a series of these compounds, with a focus on their antimicrobial applications in drug development.

Materials and Equipment

Chemical Reagents
  • Coupling Component: 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (DHTAL)
  • Diazo Components: Substituted aniline derivatives (e.g., anisidine, nitroanilines, chloroanilines)
  • Sodium nitrite (NaNO₂)
  • Hydrochloric acid (HCl), concentrated
  • Sodium hydroxide (NaOH)
  • Sodium acetate
  • Absolute ethanol
  • Distilled water
  • Organic solvents for purification and analysis: methanol, chloroform, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Laboratory Equipment
  • Magnetic stirrer with hot plate
  • Ice bath
  • Thermometer (0-100 °C)
  • pH indicator paper or pH meter
  • Büchner funnel and filtration flask
  • Thin-Layer Chromatography (TLC) plates (Silica gel)
  • Melting point apparatus
  • Spectroscopic instruments: FT-IR, UV-Vis, NMR (¹H & ¹³C)

Experimental Protocol

Synthesis of Azo Dyes

The synthesis is a two-step process involving diazotization followed by azo coupling, as illustrated below.

G A Aniline Derivative (R-Ar-NH₂) B Diazonium Salt (R-Ar-N₂⁺) A->B Step 1: Diazotization NaNO₂, HCl, 0-5°C C Azo Dye (Final Product) B->C Step 2: Azo Coupling pH 5-7, 0-5°C D 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one (DHTAL) D->C

Step 1: Diazotization of the Aromatic Amine

  • Dissolve 0.01 mol of the chosen substituted aniline in a mixture of 2.5 mL of concentrated HCl and 5 mL of distilled water in a 100 mL beaker.
  • Cool the solution to 0-5°C in an ice bath with constant stirring.
  • Prepare a solution of 0.69 g (0.01 mol) of sodium nitrite in 5 mL of distilled water. Pre-cool this solution in the ice bath.
  • Add the sodium nitrite solution dropwise to the cooled aniline solution over 15-20 minutes, ensuring the temperature does not exceed 5°C.
  • After addition, continue stirring for an additional 30-60 minutes in the ice bath. The resulting clear solution contains the diazonium salt. Confirm successful diazotization by spotting a drop on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid.

Step 2: Azo Coupling with DHTAL

  • Dissolve 0.01 mol (1.28 g) of 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one in 10 mL of a 1:1 ethanol-water mixture containing 0.8 g of sodium acetate in a separate 250 mL beaker.
  • Cool this coupling solution to 0-5°C in an ice bath.
  • Slowly add the freshly prepared, cooled diazonium salt solution to the vigorously stirred DHTAL solution.
  • Maintain the temperature below 5°C and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.
  • After completion, allow the reaction mixture to stand. The colored solid product will precipitate.
  • Collect the precipitate by vacuum filtration using a Büchner funnel.
  • Wash the crude product thoroughly with cold distilled water and a small amount of cold ethanol.
  • Purify the product by recrystallization from a suitable solvent like ethanol or methanol. Typical reported yields range from 79% to 87% for similar heterocyclic azo dyes [3].
Purification and Characterization
  • Purification: Recrystallize the crude dye from absolute ethanol or a methanol-water mixture.
  • Purity Check: Assess purity using TLC (Silica gel) with an appropriate mobile phase (e.g., ethyl acetate/n-hexane).
  • Melting Point: Determine the melting point for each synthesized dye.
  • Structural Characterization:
    • FT-IR Spectroscopy: Identify key functional groups. Look for the azo group (ν(N=N)) in the range of 1409–1433 cm⁻¹ and the carbonyl (ν(C=O)) stretch from 1630–1650 cm⁻¹ [1] [4].
    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in DMSO-d₆ or CDCl₃. The methine proton of the dihydropyran ring is typically observed as a doublet between 4.25-5.50 ppm in ¹H NMR [1] [5].
    • UV-Vis Spectroscopy: Dissolve the dye in various solvents (e.g., DMSO, EtOH) at ~10⁻⁵ M concentration. Record the absorption spectrum from 300-600 nm. The λₘₐₓ for these dyes typically falls within this range and is solvent-dependent [2].

Biological Activity Evaluation

Antimicrobial Assay: Disc Diffusion Method

This standard protocol is used for initial screening of antibacterial and antifungal activity [1].

Materials:

  • Mueller-Hinton Agar (MHA) plates
  • Test microorganisms: Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), Aspergillus niger (fungus)
  • Sterile filter paper discs (6 mm diameter)
  • Standard antibiotic discs (e.g., Cephalosporin) as positive control
  • DMSO (sterile) as negative control

Procedure:

  • Adjust the turbidity of fresh microbial broth cultures to a 0.5 McFarland standard.
  • Swab the entire surface of MHA plates uniformly with the microbial inoculum.
  • Impregnate sterile discs with known concentrations (e.g., 50-250 µg/mL) of the synthesized azo dyes dissolved in DMSO.
  • Aseptically place the discs on the inoculated agar plates, including positive and negative controls.
  • Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.
  • Measure the zones of inhibition (ZOI) in millimeters (mm) around each disc. A larger ZOI indicates stronger antimicrobial activity.
Antioxidant Assay: DPPH Radical Scavenging
  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
  • Prepare serial dilutions of the azo dye samples in methanol.
  • Mix 1 mL of each sample solution with 2 mL of the DPPH solution.
  • Incubate the mixture in the dark at room temperature for 30 minutes.
  • Measure the absorbance of the solution at 517 nm against a methanol blank.
  • Calculate the percentage of radical scavenging activity and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) [1]. Standard antioxidants like ascorbic acid should be used for comparison.

Data Analysis and Interpretation

Quantitative Biological Activity Data

The biological performance of synthesized compounds from recent studies is summarized below.

Table 1: Antimicrobial Activity of Selected Azo Dyes [1]

Compound Antibacterial Activity (ZOI) Antifungal Activity (ZOI)
IIIc Good activity against E. coli --
IIId -- Good activity against A. niger

Table 2: Antioxidant Activity (DPPH Assay) [1]

Compound IC₅₀ Value (µg/mL) Activity Comparison
IIIb 20.22 ± 7.36 Excellent (Compared to Standard)

Table 3: Colorfastness Properties on Polyester Fabric (ISO Standards) [5]

Test Type Performance Rating (1-5) Interpretation
Rubbing (Dry) 4-5 Very Good to Excellent
Rubbing (Wet) 4-5 Good to Excellent
Perspiration 4-5 Very Good to Excellent
Light Fastness 1-4 Poor to Good (Varies by compound)

Troubleshooting and Best Practices

  • Low Yield: Ensure strict temperature control (0-5°C) during diazotization and coupling. Use freshly prepared sodium nitrite solution.
  • No Product Formation: Check the pH of the coupling mixture; it should be slightly acidic to neutral (pH 5-7) for phenolic couplers like DHTAL. Verify the activity of your starting materials.
  • Poor Purity: Optimize the recrystallization solvent system. Use TLC to guide the purification process.
  • Inconsistent Bioassay Results: Use fresh microbial cultures and standardize the inoculum density. Include appropriate positive and negative controls in every assay batch.

Conclusion

This protocol provides a robust framework for the synthesis and bio-evaluation of azo dyes derived from 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one. The consistent reports of antimicrobial and antioxidant activities highlight their potential as scaffolds for novel therapeutic agents. Future work should focus on extensive Structure-Activity Relationship (SAR) studies, in-vivo toxicity assessments, and exploring their mechanism of action through molecular docking studies [5] [3].


References

Comprehensive Application Notes & Protocols: Synthesis of 3,4-Dihydropyran-2-ones via N-Heterocyclic Carbene Organocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

3,4-Dihydropyran-2-ones, also known as enol δ-lactones, represent a privileged structural motif in medicinal chemistry and organic synthesis due to their pronounced biological activities and presence in various pharmaceutical agents. These compounds provide a versatile synthetic platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, making them invaluable building blocks for complex natural product synthesis and drug discovery programs [1] [2]. The biological relevance of this scaffold is exemplified by dodoneine, a dihydropyranone isolated from Tapinanthus dodoneifolius, which demonstrated a significant relaxing effect on preconstricted rat aortic rings (IC₅₀ = 81.4 µM), suggesting potential cardiovascular applications [3]. N-Heterocyclic carbenes (NHCs) have emerged as superior organocatalysts for constructing these scaffolds through [4+2] and [3+3] cycloaddition strategies, offering exceptional control over stereochemistry while operating under mild reaction conditions [1] [2].

Experimental Protocols

General NHC-Organocatalysis Workflow

The following diagram illustrates the fundamental catalytic cycle for dihydropyranone formation, showcasing the key intermediates and their transitions:

G compound        Catalytic Cycle                    I. Free NHC Formation                    II. Breslow Intermediate                    III. Homoenolate Species                    IV. Azolium Enolate                    IV'. α,β-Unsaturated Acylazolium                    V/V'. Dihydropyranone Products                     I I. Free NHC II II. Breslow Intermediate I->II Nucleophilic Addition III III. Homoenolate Species II->III Rearrangement IV IV. Azolium Enolate (No Oxidant) III->IV Path A IVp IV'. α,β-Unsaturated Acylazolium (Oxidant) III->IVp Path B Oxidative Conditions V V. Dihydropyranone IV->V Cyclization Vp V'. Dihydropyranone Derivative IVp->Vp Cyclization

Figure 1: NHC Catalytic Cycle for Dihydropyranone Synthesis. Key reactive intermediates in NHC-organocatalyzed dihydropyranone formation. Path A proceeds under standard conditions, while Path B requires oxidants [1] [2].

Protocol 1: Synthesis of Trisubstituted Dihydropyranones via Aerobic Oxidation

Objective: To synthesize trisubstituted 3,4-dihydropyran-2-ones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds under aerobic conditions [1] [2].

Reaction Setup:

G Enal α,β-Unsaturated Aldehyde 1 Product Trisubstituted Dihydropyranone 3 Enal->Product [3+3] Cyclization Dicarbonyl 1,3-Dicarbonyl Compound 2 Dicarbonyl->Product Conditions Catalyst A, DABCO, LiCl THF, 4Å MS, Air Conditions->Product

Figure 2: Aerobic Synthesis of Trisubstituted Dihydropyranones [1]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv., 0.25 mmol)
  • 1,3-Dicarbonyl compound (1.2 equiv., 0.30 mmol)
  • Catalyst A (20 mol%)
  • DABCO (1.0 equiv., 0.25 mmol)
  • Anhydrous LiCl (1.0 equiv., 0.25 mmol)
  • 4Å molecular sieves (100 mg/mL)
  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Activate 4Å molecular sieves by flame-drying under vacuum.
  • Charge reaction vessel with molecular sieves, Catalyst A, DABCO, and LiCl.
  • Add anhydrous THF and stir for 5 minutes at room temperature.
  • Add α,β-unsaturated aldehyde and 1,3-dicarbonyl compound sequentially via syringe.
  • Stir reaction mixture at room temperature with air balloon attachment for 16-24 hours.
  • Monitor reaction progress by TLC or LC-MS.
  • Upon completion, filter reaction mixture through Celite to remove molecular sieves.
  • Concentrate under reduced pressure and purify crude product by flash chromatography.

Critical Notes:

  • Exclusion of moisture is crucial for high yield; perform all operations under inert atmosphere.
  • Both aliphatic and aromatic substituents on substrates are well-tolerated.
  • Reaction demonstrates excellent enantioselectivity (up to 99% ee).
Protocol 2: Synergistic NHC/Ruthenium Catalysis for Chiral δ-Lactones

Objective: To synthesize chiral dihydropyranones via synergistic NHC and ruthenium catalysis [1] [2].

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv., 0.2 mmol)
  • 1,3-Dicarbonyl compound (1.5 equiv., 0.3 mmol)
  • Catalyst B (15 mol%)
  • RuCl₃ (5 mol%)
  • NaOAc (0.5 equiv., 0.1 mmol)
  • Anhydrous 1,4-dioxane (0.08 M concentration)

Procedure:

  • Charge oven-dried reaction flask with Catalyst B, RuCl₃, and NaOAc.
  • Add anhydrous 1,4-dioxane and stir at room temperature for 10 minutes.
  • Add α,β-unsaturated aldehyde and 1,3-dicarbonyl compound.
  • Heat reaction mixture to 60°C and stir for 12-18 hours.
  • Monitor reaction by TLC (hexane/ethyl acetate 4:1).
  • Cool to room temperature and dilute with dichloromethane (10 mL).
  • Wash with brine (2 × 5 mL), dry over anhydrous Na₂SO₄.
  • Concentrate and purify by flash chromatography (silica gel, hexane/ethyl acetate).

Critical Notes:

  • RuCl₃ promotes α,β-unsaturated species formation over β-protonated species.
  • System tolerates aryl, vinyl, heterocyclic, and complex skeletons.
  • β-keto amides do not undergo annulation under these conditions.
Protocol 3: Synthesis of Phosphorylated Dihydropyranones

Objective: To prepare phosphorylated δ-lactones as precursors for amides and ketophosphorylated esters [1].

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv., 0.25 mmol)
  • β-Phosphorylated enone (1.3 equiv., 0.325 mmol)
  • Catalyst B (20 mol%)
  • Cs₂CO₃ (1.0 equiv., 0.25 mmol)
  • Anhydrous CH₂Cl₂ (0.1 M concentration)

Procedure:

  • Charge reaction vessel with Catalyst B and Cs₂CO₃.
  • Add anhydrous CH₂Cl₂ and stir for 5 minutes at room temperature.
  • Add α,β-unsaturated aldehyde and β-phosphorylated enone sequentially.
  • Stir at room temperature for 8-12 hours under nitrogen atmosphere.
  • Monitor reaction by TLC (dichloromethane/methanol 9:1).
  • Quench reaction with saturated aqueous NH₄Cl solution (5 mL).
  • Extract with CH₂Cl₂ (3 × 10 mL), combine organic layers.
  • Dry over Na₂SO₄, concentrate, purify by flash chromatography.

Critical Notes:

  • Reaction demonstrates excellent functional group tolerance (halogens, MeO, Me, NO₂).
  • Provides high yields (~90%) and enantiomeric excess (~99%).
  • Products serve as valuable precursors for biologically active molecules.

Data Presentation and Analysis

Comparative Analysis of NHC-Catalyzed Dihydropyranone Syntheses

Table 1: Substrate Scope and Reaction Performance for Dihydropyranone Synthesis

Entry Substrate Type Reaction Conditions Yield Range (%) ee (%) Key Features
1 α,β-Unsaturated aldehydes + 1,3-dicarbonyls Catalyst A, DABCO, THF, LiCl, 4Å MS, air 54-99 Up to 99 Aerobic conditions, broad substrate scope
2 α,β-Unsaturated aldehydes + 1,3-dicarbonyls Catalyst B, RuCl₃, NaOAc, 1,4-dioxane, 60°C Up to 99 ~94 Synergistic catalysis, wide functional group tolerance
3 α,β-Unsaturated aldehydes + α,β-unsaturated ketones Catalyst A, DBU, quinone OA, THF 51-58 98 Tricyclic δ-lactone formation, >20:1 dr
4 α,β-Unsaturated aldehydes + β-phosphorylated enones Catalyst B, Cs₂CO₃, CH₂Cl₂ ~90 ~99 Phosphorylated δ-lactones, pharmacophore potential
Optimization Parameters for NHC-Catalyzed Reactions

Table 2: Critical Reaction Parameters and Optimization Guidelines

Parameter Screening Options Optimal Conditions Impact on Yield/Stereoselectivity
Catalyst Imidazolium, Triazolium salts Triazolium-based (Catalyst A/B) Determines enantioselectivity, reaction rate
Base DABCO, DBU, Cs₂CO₃, NaOAc, tBuOK, NEt₃ Substrate-dependent Critical for NHC generation, base-sensitive substrates
Solvent THF, CH₂Cl₂, 1,4-dioxane THF for aerobic conditions Polarity affects intermediate stability
Oxidant Quinones, FePC/air, polyhalides Electron transfer mediator systems Essential for unsaturated acylazolium formation
Additives LiCl, molecular sieves LiCl for Lewis acid activation Improves yield by coordinating substrates

Troubleshooting and Technical Notes

Common Issues and Solutions:

  • Low Conversion: Ensure complete removal of moisture from solvents and reaction apparatus. Activate molecular sieves properly and use fresh catalyst stocks.

  • Poor Enantioselectivity: Check catalyst integrity and storage conditions. Ensure rigorous exclusion of air during catalyst preparation. Screen alternative NHC precursors with modified steric bulk.

  • Scale-Up Considerations: All protocols can be scaled to gram-scale (1-10 mmol) with proportional reagent adjustments. Maintain constant reaction concentration during scale-up.

  • Product Derivatization: Synthesized dihydropyranones can undergo diverse transformations including epoxidations, alkylations, and ring-opening reactions while preserving chirality [1].

Conclusion and Future Perspectives

The NHC-organocatalyzed synthesis of 3,4-dihydropyran-2-ones represents a powerful and versatile methodology for accessing enantioenriched lactones with significant pharmaceutical potential. These protocols demonstrate excellent reproducibility and scalability, providing researchers with robust tools for constructing molecular complexity. Future directions in this field will likely focus on developing sustainable catalytic systems and expanding the biological evaluation of novel dihydropyranone derivatives for drug discovery applications.

References

6-methyl-5,6-dihydro-2H-pyran-2-one as chemical intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthesis Overview

The table below summarizes the key identifiers and a general synthesis route for 6-methyl-5,6-dihydro-2H-pyran-2-one:

Property Description
CAS Number 108-54-3 [1]
Molecular Formula C₆H₈O₂ [1]
Molecular Weight 112.13 g/mol [1]
Boiling Point 110 °C at 15 Torr [1]
Density 1.045±0.06 g/cm³ (Predicted) [1]
General Synthesis A four-step sequence starting from 3-(benzyloxy) propionic acid involving chlorination, condensation, cyclization reduction, and elimination reactions [2].

One patent describes a synthesis route for the closely related compound 5,6-dihydro-2H-pyran-2-one, which shares a very similar core structure. The process is described as a four-step sequence starting from 3-(benzyloxy) propionic acid, involving chlorination, condensation, cyclization reduction, and elimination reactions. The patent claims this method offers high yield, low cost, environmental friendliness, and suitability for industrialization [2].

Experimental Protocol (Based on Patent Information)

The following protocol is adapted from the general method described in the patent CN110204522B, titled "Preparation method of 5,6-dihydro-2H-pyran-2-one" [2]. Note: This protocol is for a similar compound and its specific application to the 6-methyl derivative may require modification.

Title: Synthetic Route to Dihydropyran-2-ones via Chlorination, Condensation, Cyclization, and Elimination.

The following diagram outlines the general four-step workflow described in the patent:

G Start 3-(Benzyloxy)propionic Acid (Raw Material) Step1 Step 1: Chlorination Reaction Start->Step1 Step2 Step 2: Condensation Reaction Step1->Step2 Step3 Step 3: Cyclization Reduction Step2->Step3 Step4 Step 4: Elimination Reaction Step3->Step4 Product Target Dihydropyran-2-one Step4->Product

Reagents and Materials:

  • Raw Material: 3-(Benzyloxy)propionic acid [2].
  • Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Ethyl acetate, Benzene (Note: Benzene is a known carcinogen; safer alternatives should be evaluated) [2].
  • Reagents: Nitrogen atmosphere, Palladium on carbon (Pd/C) catalyst, Sodium bicarbonate (NaHCO₃), Saturated brine, Sodium sulfate (anhydrous) [2].

Procedure:

  • Chlorination: The first step involves the chlorination of 3-(benzyloxy)propionic acid to form the corresponding acid chloride derivative. Specific chlorination reagents and conditions are not detailed in the available excerpt [2].
  • Condensation: The acid chloride intermediate is then subjected to a condensation reaction under an inert nitrogen atmosphere. The patent mentions the use of solvents like dichloromethane or toluene for this step [2].
  • Cyclization Reduction: The condensation product undergoes a one-pot cyclization and reduction reaction. This step utilizes a catalyst, specifically palladium on carbon (Pd/C), under a hydrogen atmosphere to facilitate the ring formation and reduction [2].
  • Elimination and Work-up: The final step is an elimination reaction to form the unsaturated lactone structure of the dihydropyran-2-one. The crude reaction mixture is worked up by washing with water and saturated brine, followed by drying the organic layer over anhydrous sodium sulfate. The product is purified, though the specific purification technique (e.g., chromatography, distillation) is not specified in the available abstract [2].

Pharmaceutical Relevance and Applications

The 5,6-dihydro-2H-pyran-2-one scaffold is an important structural motif in medicinal chemistry [2] [3].

  • Biological Activity: This core structure is found in several biologically active natural products and synthetic targets. Reported activities associated with this class of compounds include plant growth inhibition, antifeedant, antifungal, cytotoxicity against human tumor cells, and the ability to induce apoptosis [3].
  • Synthetic Versatility: The dihydropyran-2-one ring is a useful building block for creating more complex molecular architectures. For instance, 2H-pyran-2-ones can be used in ring transformation reactions to synthesize highly functionalized spirocyclic ketals and, subsequently, substituted 2-tetralones, which are key intermediates for compounds with central nervous system (CNS) activity [4].
  • Specific Examples: Molecules like cryptocarya diacetate, passifloricin, and strictifolione contain this scaffold. Furthermore, derivatives such as (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one have been isolated from natural sources and are targets for asymmetric synthesis due to their biological profiles [3].

Handling and Safety

While specific hazard codes for this compound were not listed in the search results, one supplier lists it with a "Warning" signal word, indicating potential hazards that require consulting the Safety Data Sheet (SDS) [5]. It is essential to obtain and review the SDS before handling any chemical. Standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

This compound is a valuable chemical intermediate, particularly in pharmaceutical research. The available data suggests a synthetic route can be adapted from methods used for its direct analog, though specific experimental details for the methylated compound are limited. Its primary importance lies in its role as a scaffold for constructing complex molecules with diverse biological activities.

References

Analytical Methods for Detecting Pyran-2-One Derivatives: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Pyran-2-one derivatives represent a significant class of heterocyclic compounds with demonstrated biological relevance and synthetic utility. Recent studies highlight their diverse pharmacological profiles, including anticancer, antibacterial, and nonlinear optical applications [1] [2]. The structural complexity of these compounds, featuring potential tautomerism and zwitterionic forms, necessitates sophisticated analytical approaches for comprehensive characterization. These application notes provide detailed methodologies for researchers investigating this chemically diverse scaffold, with emphasis on protocol standardization and data interpretation guidelines suitable for drug development pipelines.

Analytical Technique Overview

Multiple complementary techniques are required to fully characterize pyran-2-one derivatives, as each method provides distinct structural information. The following workflow outlines the recommended analytical strategy:

G Start Sample Preparation NMR NMR Analysis Start->NMR MS Mass Spectrometry Start->MS IR FT-IR Spectroscopy Start->IR XRD X-ray Diffraction NMR->XRD MS->XRD IR->XRD DFT Computational Analysis XRD->DFT Results Data Integration & Structure Confirmation DFT->Results

Spectroscopic Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol Objectives: Determine molecular structure, confirm substitution patterns, and identify tautomeric forms through comprehensive 1D and 2D NMR experiments.

Materials and Equipment:

  • High-field NMR spectrometer (≥400 MHz)
  • Deuterated solvents (DMSO-d6, CDCl3)
  • 5 mm NMR tubes
  • Synthetic pyran-2-one derivative (1-10 mg)

Experimental Procedure:

  • Sample Preparation: Dissolve 2-5 mg of purified pyran-2-one derivative in 0.6 mL of deuterated solvent. Filter through cotton plug if solution appears cloudy.
  • ¹H NMR Acquisition:
    • Set acquisition temperature to 25°C
    • Set spectral width to 14 ppm
    • Use 16-64 scans with 2-second relaxation delay
    • Reference tetramethylsilane (TMS) peak at 0.0 ppm
  • ¹³C NMR Acquisition:
    • Set spectral width to 240 ppm
    • Use 1024-4096 scans with broadband proton decoupling
    • Apply 2-second relaxation delay
    • Reference to solvent peak (DMSO-d6: 39.5 ppm; CDCl3: 77.16 ppm)
  • 2D Experiments: Perform COSY, HSQC, and HMBC for complete structural assignment, particularly for regiochemical confirmation.

Data Interpretation:

  • Characteristic ¹H NMR signals: H-3 proton appears δ 5.5-6.5 ppm; H-6 proton δ 6.0-7.0 ppm; methyl groups δ 1.8-2.5 ppm [1]
  • ¹³C NMR: Carbonyl carbons (C-2) δ 160-175 ppm; olefinic carbons δ 90-110 ppm; C-4 carbon δ 150-165 ppm [1]
  • Amino group protons in 6-amino derivatives appear as broad singlets δ 4.5-6.0 ppm, potentially indicating exchange processes [1]
Mass Spectrometry

Protocol Objectives: Determine molecular weight, confirm elemental composition, and identify fragmentation patterns for structural elucidation.

Materials and Equipment:

  • High-resolution mass spectrometer (HR-MS) with ESI or EI source
  • HPLC-grade solvents (methanol, acetonitrile)
  • Sodium formate or PEG for calibration

Experimental Procedure:

  • Sample Preparation: Prepare 1-10 μg/mL solution in methanol or methanol:water (1:1) with 0.1% formic acid
  • Instrument Calibration: Calibrate using appropriate reference standards immediately before analysis
  • Data Acquisition:
    • Set ESI source in positive or negative ion mode based on compound properties
    • Use resolution >20,000 (FWHM)
    • Set scan range m/z 50-1500
    • Use capillary voltage 2.5-3.5 kV
    • Set desolvation temperature 200-300°C
  • Data Analysis: Compare experimental isotopic patterns with theoretical distributions

Data Interpretation:

  • Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate showed exact mass confirmation [1]
  • Hydrazine-hydroxy-pyran-2-one derivatives validated through HR-MS [2]
Fourier-Transform Infrared Spectroscopy (FT-IR)

Protocol Objectives: Identify functional groups and characterize bonding patterns through vibrational spectroscopy.

Materials and Equipment:

  • FT-IR spectrometer with ATR accessory
  • Solid sample of pyran-2-one derivative

Experimental Procedure:

  • Background Collection: Collect background spectrum with clean ATR crystal
  • Sample Loading: Place 1-2 mg of solid sample on ATR crystal, apply consistent pressure
  • Spectral Acquisition:
    • Set resolution to 4 cm⁻¹
    • Collect 16-32 scans
    • Set spectral range 4000-400 cm⁻¹
  • Data Processing: Apply atmospheric suppression, baseline correction, and ATR correction algorithms

Data Interpretation:

  • Lactone carbonyl (C=O) stretch: 1650-1750 cm⁻¹
  • Hydroxyl (O-H) stretch: 2500-3500 cm⁻¹ (broad)
  • Conjugated C=C stretch: 1550-1650 cm⁻¹
  • Cyano (C≡N) stretch: 2200-2260 cm⁻¹ [1]

Advanced Structural Characterization

Single Crystal X-ray Diffraction (SC-XRD)

Protocol Objectives: Unambiguously determine molecular structure, confirm stereochemistry, and analyze intermolecular interactions.

Materials and Equipment:

  • Single crystal X-ray diffractometer
  • Suitable single crystal (0.1-0.3 mm)
  • Cryogenic system for temperature control

Experimental Procedure:

  • Crystal Selection: Mount suitable crystal on loop with paratone oil
  • Data Collection:
    • Set temperature to 100-293 K
    • Use Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation
    • Set detector distance to optimize resolution
    • Collect full sphere of data with 0.5° frame width
  • Structure Solution: Use direct methods or charge flipping
  • Structure Refinement: Apply full-matrix least-squares refinement with anisotropic displacement parameters

Data Interpretation:

  • Recent study revealed "flattened-boat" conformation for pyran ring in ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate [1]
  • Hydrazine-hydroxy-pyran-2-one derivative exhibited bi-zwitterionic form stabilized by intramolecular proton transfer [2]
  • Analysis of π-π stacking interactions and hydrogen bonding networks [2]

Computational Methods

Density Functional Theory (DFT) Calculations

Protocol Objectives: Predict molecular properties, optimize geometry, and calculate electronic parameters complementary to experimental data.

Materials and Equipment:

  • Computational chemistry software (Gaussian, ORCA, or similar)
  • High-performance computing resources

Experimental Procedure:

  • Molecular Building: Construct initial molecular structure from chemical intuition or XRD data
  • Geometry Optimization:
    • Select functional (B3LYP recommended)
    • Choose basis set (6-311++G(d,p) for accurate results)
    • Set convergence criteria to "tight"
    • Apply appropriate solvation model if needed
  • Frequency Calculation: Confirm stationary point as minimum (no imaginary frequencies)
  • Electronic Analysis: Calculate HOMO-LUMO energies, molecular electrostatic potential, and Fukui functions
  • TD-DFT Calculations: Predict UV-Vis spectra and excited state properties

Data Interpretation:

  • Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate calculations used B3LYP/6-311++G(d,p) level [1]
  • Hydrazine-hydroxy-pyran-2-one derivatives showed electronic hardness: 3.632 eV for BZL1 vs. 3.506 eV for L2 [2]
  • Nonlinear optical properties calculated with γ values indicating potential for third-order NLO applications [2]

Metal Ion Sensing Applications

Pyran-2-one derivatives functionalized with appropriate recognition elements serve as effective chemosensors for biologically relevant metal ions. The following diagram illustrates the sensing mechanism:

G Probe Pyranone-Based Schiff Base Probe Recognition Selective Zn²⁺ Coordination Probe->Recognition Signal Fluorescence Enhancement Recognition->Signal Detection Zn²⁺ Detection & Quantification Signal->Detection

Protocol for Zinc Ion Detection:

  • Probe Synthesis: Condense dehydroacetic acid with 4-picolylamine in ethanol at room temperature with stirring [3]
  • Sample Preparation: Prepare 10 μM probe solution in ethanol:water (1:1, v/v)
  • Titration Experiment: Add incremental amounts of Zn²⁺ standard solution (0-50 μM)
  • Spectrofluorometric Detection:
    • Set excitation wavelength to 350 nm
    • Monitor emission at 450 nm
    • Use slit widths 5/5 nm
    • Set response time 0.5 seconds
  • Selectivity Assessment: Test against competing metal ions (Ca²⁺, Mg²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Cr³⁺, Fe³⁺, Al³⁺)

Data Interpretation:

  • Pyranone-based Schiff base probe showed selective Zn²⁺ recognition with minimal interference [3]
  • Quantitative detection possible within WHO tolerance limits (45.9 μM for drinking water) [3]
  • Applicable across wide pH range with good temporal stability [3]

Comparative Analytical Data

Table 1: Spectroscopic Characterization Data for Representative Pyran-2-one Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FT-IR (cm⁻¹) HR-MS (m/z) Reference
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate H-3: 5.5-6.5; NH₂: 4.5-6.0; CH₃: 1.8-2.5 C=O: 160-175; C-4: 150-165; Olefinic: 90-110 C=O: 1650-1750; C≡N: 2200-2260 [M+H]+ calculated and experimental values reported [1]
Hydrazine-hydroxy-pyran-2-one (L1) Not specified Not specified O-H: 2500-3500; C=O: 1650-1750; C=C: 1550-1650 Exact mass confirmation provided [2]
Zn²⁺ Sensing Probe (DP) Characteristic peaks confirmed Characteristic peaks confirmed C=N: 1598; C=O: 1650-1750 Not specified [3]

Table 2: Computational Parameters for Pyran-2-one Derivatives from DFT Studies

Parameter Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate Hydrazine-hydroxy-pyran-2-one (BZL1) Hydrazine-hydroxy-pyran-2-one (L2)
Calculation Level B3LYP/6-311++G(d,p) DFT/TD-DFT DFT/TD-DFT
Electronic Hardness Not specified 3.632 eV 3.506 eV
HOMO-LUMO Gap Calculated and compared with experimental data Not specified Not specified
NLO Properties Not specified Strong γ(0; 0, 0, 0) and γ(-ω; ω, 0, 0) Excellent γ(-2ω; ω, ω, 0)
Molecular Geometry Optimized parameters compared with XRD data Planar structure with intramolecular H-bonds Planar structure with intramolecular H-bonds

Quality Assurance and Method Validation

Accuracy Controls:

  • Perform triplicate measurements for all spectroscopic analyses
  • Use internal standards for quantitative NMR and MS
  • Validate XRD structure with checkCIF and deposition in Cambridge Structural Database

Precision Assessment:

  • Calculate relative standard deviation for replicate measurements
  • Inter-day and intra-day variation for time-dependent studies
  • Different instrument and operator validation where possible

Limit of Detection:

  • Fluorescence-based Zn²⁺ detection: sub-micromolar range [3]
  • MS detection: femtomole to picomole levels with modern instrumentation
  • NMR detection: millimolar concentrations for full structural characterization

Troubleshooting Guidelines

Issue Potential Cause Solution
Poor NMR resolution Sample impurities or improper shimming Recrystallize sample; optimize shim parameters
Weak MS signal Ionization inefficiency or low concentration Modify ionization source parameters; concentrate sample
No crystal formation Rapid precipitation or impurities Use slow evaporation or diffusion methods; repurify compound
DFT convergence failure Improper initial geometry or basis set Build structure from XRD data; use smaller basis set initially
Low fluorescence quantum yield Non-radiative decay pathways Modify substitution pattern to restrict rotation; change solvent

Conclusion

The comprehensive analytical characterization of pyran-2-one derivatives requires a multidisciplinary approach combining spectroscopic, diffraction, and computational methods. The protocols detailed herein provide researchers with standardized methodologies for structural elucidation, property determination, and application development. Recent advances highlight the potential of these compounds in pharmaceutical development and materials science, particularly through metal ion sensing capabilities and nonlinear optical properties. Continued refinement of these analytical protocols will further accelerate the development of pyran-2-one-based technologies for diverse applications.

References

Application Notes & Protocols for Pyran-2-one Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the OSMAC Strategy and Pyran-2-ones

The One Strain Many Compounds (OSMAC) approach is a powerful cultivation-based strategy to unlock the hidden metabolic potential of fungi [1]. By systematically varying cultivation parameters—such as nutrient composition, temperature, aeration, and the addition of specific elicitors—researchers can artificially induce the expression of otherwise silent biosynthetic gene clusters (BGCs) [2] [3]. This is crucial because genomic sequencing often reveals a vast number of BGCs in fungal genomes that remain transcriptionally inactive under standard laboratory conditions, creating a significant gap between genetic potential and chemically characterized metabolites [1] [4].

Pyran-2-ones (also known as 2-pyrones or α-pyrones) are a biodiverse class of six-membered cyclic unsaturated esters produced by various organisms, including fungi [5]. They have garnered significant interest due to their wide spectrum of bioactivities, which include:

  • Antimicrobial and antifungal effects [5].
  • Cytotoxic properties against various cancer cell lines [5].
  • Anti-inflammatory activity, as demonstrated by compounds inhibiting nitric oxide production [4].
  • Phytotoxic and insecticidal properties [5].

Notable examples include 6-pentyl-2-pyrone, a compound with a coconut-like aroma produced by Trichoderma viride that exhibits antimicrobial activity, and citreoviridin, a neurotoxin [5].

Detailed Experimental Protocols

Protocol 1: Baseline Cultivation and Media Variation

This protocol outlines the initial steps for cultivating a fungal strain and leveraging media variation to stimulate pyran-2-one production.

  • Step 1: Fungal Strain Revival and Inoculum Preparation

    • Revive the glycerol stock of the fungal strain (e.g., Talaromyces pinophilus or Penicillium rubens) on Potato Dextrose Agar (PDA) plates. Incubate at 25-28°C for 5-7 days until sufficient sporulation [2] [6].
    • To prepare the inoculum, flood the agar plate with a sterile aqueous solution of Tween 80 (0.1% v/v) and gently scrape the surface to harvest spores. Adjust the spore suspension to a concentration of 1 × 10⁶ spores/mL using a hemocytometer [2].
  • Step 2: Cultivation in Diverse Media

    • Inoculate 100 mL of each liquid medium in 500 mL Erlenmeyer flasks with 1 mL of the spore suspension (final concentration ~10⁴ spores/mL). Utilize at least 3-5 different media to exploit the OSMAC effect [2] [6].
    • Recommended Media Formulations:
      • Malt Extract Broth (MEB): Malt extract 20 g/L, glucose 20 g/L, peptone 1 g/L [6].
      • Potato Dextrose Broth (PDB): Infusion from potatoes 4 g/L, dextrose 20 g/L [7].
      • Czapek-Dox Medium: Sucrose 30 g/L, NaNO₃ 3 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, KCl 0.5 g/L, FeSO₄·7H₂O 0.01 g/L [3].
      • Rice-based Solid Medium: 28 g of rice grains in a 250 mL flask, supplemented with 100 mL of a salt solution (e.g., WOFT: K₂HPO₄ 0.5 g/L, yeast extract 1 g/L, sodium tartrate 0.5 g/L) [6].
    • Incubate the flasks in the dark at 25°C for 14-21 days under static or shaking conditions (e.g., 150 rpm), as aeration is a critical OSMAC parameter [6] [3].
  • Step 3: Metabolite Extraction

    • After incubation, add an equal volume of ethyl acetate (e.g., 100 mL) to each culture flask. Place on an orbital shaker at 150 rpm for 12 hours at room temperature [6].
    • Separate the organic layer from the aqueous layer using a separatory funnel. Repeat the extraction twice and combine the organic phases.
    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄) and filter. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator (40°C water bath). Weigh the crude extract [6] [7].
Protocol 2: Elicitation via Chemical Epigenetic Modifiers

This protocol describes the use of chemical modifiers to alter the epigenetic regulation of silent BGCs.

  • Step 1: Preparation of Elicitor Stock Solutions

    • Prepare a 10 mM stock solution of 5-Azacytidine (5-AZA), a DNA methyltransferase inhibitor, in dimethyl sulfoxide (DMSO) [1] [3].
    • Prepare a 50 mM stock solution of Suberoyl Bis-hydroxamic Acid (SBHA), a histone deacetylase (HDAC) inhibitor, in DMSO [3].
  • Step 2: Cultivation with Elicitors

    • Prepare MEB or PDB as described in Protocol 1. After sterilization and cooling, add the epigenetic modifiers to the medium from the stock solutions to achieve final sub-inhibitory concentrations (e.g., 5-AZA at 50 µM, SBHA at 150 µM). A control culture with an equivalent amount of DMSO (e.g., 0.5% v/v) must be included [1] [3].
    • Inoculate the media and incubate as per Protocol 1, Steps 2 and 3.
Protocol 3: Bioassay-Guided Fractionation and Characterization

This protocol guides the identification and isolation of bioactive pyran-2-ones.

  • Step 1: Primary Bioactivity Screening

    • Test the crude extracts for antimicrobial activity using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) [2].
    • Prepare serial dilutions of the extracts in a 96-well plate (e.g., from 5000 µg/mL to 78 µg/mL). Inoculate each well with a standardized suspension of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Incubate for 24 hours and measure MIC as the lowest concentration that completely inhibits visible growth [2].
    • Evaluate cytotoxicity against relevant cancer cell lines (e.g., HepG2, MCF-7) using an MTT assay. Seed cells in a 96-well plate, treat with serial dilutions of the extract, and after incubation, add MTT solution. Dissolve the formed formazan crystals with DMSO and measure absorbance at 540 nm to determine the IC₅₀ value [7] [5].
  • Step 2: Chemical Profiling and Fractionation

    • Analyze active extracts using Thin-Layer Chromatography (TLC) and Ultra-High-Performance Liquid Chromatography with Diode Array Detection (uHPLC-DAD) to profile metabolite composition [2].
    • Perform a large-scale fermentation of the most promising condition. The crude extract is then fractionated using Solid Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) with a gradient of increasing polarity (e.g., n-hexane → ethyl acetate → methanol) [6].
    • Further purify active fractions using semi-preparative or preparative HPLC with a C18 column and a water-acetonitrile mobile phase, monitoring at 210-300 nm [7].
  • Step 3: Structural Elucidation

    • Elucidate the structure of purified pyran-2-ones using spectroscopic techniques:
      • High-Resolution Mass Spectrometry (HR-MS) for molecular formula [4].
      • Ultraviolet-Visible (UV-Vis) Spectroscopy: Pyran-2-ones typically show maxima around 220-230 nm and 300-330 nm [4].
      • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic absorption of conjugated ester carbonyls (∼1660-1670 cm⁻¹) and olefinic bonds (∼1560-1570 cm⁻¹) [2] [4].
      • Nuclear Magnetic Resonance (NMR): 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for full structural assignment [7] [4].

OSMAC Experimental Workflow

The following diagram illustrates the logical workflow for applying the OSMAC approach to discover fungal pyran-2-ones.

Start Start: Select Fungal Strain OSMAC OSMAC Cultivation Start->OSMAC Media Media Variation OSMAC->Media Elicitors Chemical Elicitors OSMAC->Elicitors Extraction Metabolite Extraction Media->Extraction Elicitors->Extraction Screening Bioactivity Screening Extraction->Screening Analysis Chemical Analysis Extraction->Analysis Purification Bioassay-Guided Fractionation Screening->Purification Active Extract Analysis->Purification Unique Metabolite Profile Identification Structure Elucidation Purification->Identification End Identified Pyran-2-ones Identification->End

Case Studies and Data Presentation

Bioactivity of Fungal Extracts from OSMAC Approach

The table below summarizes the antimicrobial activity of ethyl acetate extracts from two Amazonian fungal strains cultivated under five different media, demonstrating the OSMAC effect [2].

Fungal Strain Cultivation Medium Minimum Inhibitory Concentration (MIC) Range [µg/mL] Target Microorganisms
Talaromyces pinophilus CCM-UEA-F0414 5 Distinct Media 78 - 5000 Gram-positive bacteria, Gram-negative bacteria, Pathogenic yeasts
Penicillium paxilli CCM-UEA-F0591 5 Distinct Media 78 - 5000 Gram-positive bacteria, Gram-negative bacteria, Pathogenic yeasts
Specific Pyran-2-ones Discovered via OSMAC and Related Strategies

The table below lists specific pyran-2-one compounds discovered through OSMAC, epigenetic manipulation, and genome mining.

Compound Name Producing Fungus Elicitation Strategy Key Biological Activity
Amphichopyrone A & B Amphichorda felina SYSU-MS7908 Heterologous expression of silent BGC in Aspergillus oryzae Anti-inflammatory (NO production inhibition, IC₅₀ = 18.09 and 7.18 µM) [4]
α-Pyrone derivatives Penicillium herquei Addition of epigenetic modifier 5-Azacytidine Not specified [1]
6-Pentyl-2-pyrone Trichoderma viride Standard cultivation Antimicrobial [5]

Troubleshooting and Technical Notes

  • Low Metabolite Yield: If the yield of the target pyran-2-one is low, consider scaling up the fermentation volume, optimizing the incubation time, or testing a wider range of media compositions and carbon-to-nitrogen ratios [2] [3].
  • No Bioactivity in Crude Extracts: This is common. Explore co-cultivation with other microorganisms (bacteria or fungi) to simulate biotic interactions that can trigger defense-related metabolite production [1] [3].
  • Rediscovery of Known Compounds: Employ untargeted metabolomics and molecular networking (e.g., using GNPS platform) to rapidly compare the chemical profile of your extracts with databases and prioritize novel chemistry [6].

References

optimizing yield of 6-methyl-5,6-dihydro-2H-pyran-2-one synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Cycloaddition Reaction with 6-Methyl-5,6-dihydro-2H-pyran-2-one

This compound can act as a cyclic carbonyl-type dipolarophile in 1,3-dipolar cycloadditions with chiral cyclic nitrones. The table below summarizes the experimental conditions and outcomes for forming specific isoxazolidine adducts [1].

Parameter Specification
Dipolarophile 5,6-dihydro-2H-pyran-2-one (cyclic)
Reactant Ratio 1.1 equiv of dipolarophile (Note: 1.5 equiv led to insoluble mixtures) [1]
Solvent Toluene-d⁸ (0.25 M) [1]
Optimal Temperature 85 °C [1]
Optimal Time 24 hours [1]
Observed Regiochemistry meta adduct (electron-withdrawing group in meta position of isoxazolidine ring) [1]
Observed Stereochemistry Predominantly exo adduct [1]
Reported Yield >80% (under optimal conditions) [1]

The following workflow illustrates the sequence and key parameters for this cycloaddition reaction.

Start Start: Chiral Cyclic Nitrone + Dipolarophile Step1 Reaction Setup: • Solvent: Toluene-d⁸ • Concentration: 0.25 M Start->Step1 Step2 Optimized Conditions: • Temperature: 85 °C • Time: 24 hours Step1->Step2 Step3 Key Control: • Use 1.1 equiv of cyclic dipolarophile Step2->Step3 Result Product Formed: • meta-regioisomer • exo-adduct • Yield: >80% Step3->Result

Alternative Synthesis Route for the Parent Compound

While a direct synthesis of the 6-methyl derivative was not located, a Chinese patent describes a four-step synthesis for the parent compound, 5,6-dihydro-2H-pyran-2-one, which could serve as a useful reference. The patent claims this route is high-yielding, low-cost, and suitable for industrialization [2].

The synthesis starts from 3-(benzyloxy) propionic acid and proceeds through the following key steps [2]:

  • Chlorination reaction
  • Condensation reaction
  • Cyclization reduction reaction
  • Elimination reaction

Frequently Asked Questions

Based on the analysis of the search results, here are potential answers to common troubleshooting questions.

Q1: Why is my yield low when using 5,6-dihydro-2H-pyran-2-one in cycloadditions? A1: Low yields can result from incorrect reaction parameters. Ensure you are using the optimal temperature (85°C) and reaction time (24 hours). Furthermore, avoid using an excess of the cyclic dipolarophile; 1.1 equivalents is recommended, as 1.5 equivalents can lead to the formation of insoluble mixtures that complicate the reaction and reduce yield [1].

Q2: I am not observing the expected meta regioselectivity. What could be the cause? A2: The meta regioselectivity is a specific outcome of using cyclic carbonyl-type dipolarophiles. If you are observing a different regiochemistry (like ortho), it is likely that your dipolarophile is acyclic or has been misidentified. Confirm the structure of your reactant [1].

Q3: Are there any stability concerns during the reaction? A3: Yes. The chiral cyclic nitrone starting material is susceptible to decomposition over time, especially under heating conditions, via a cycloreversion process. This is observed as a slight decrease in yield when the reaction is run for extended periods at high temperature (e.g., 85°C). Adhering to the optimal 24-hour timeframe at 85°C minimizes this issue [1].

Methodology for Further Information

The search results indicate that a direct, optimized synthesis protocol for this compound is not widely published in the available sources. To find more detailed information, you may need to employ the following strategies:

  • Explore Specialized Synthesis Databases: Conduct a targeted search on platforms like SciFinder or Reaxys. These databases are more comprehensive for specific synthetic procedures and may contain information not found in general searches.
  • Refine Your Search: Use the full IUPAC name, "this compound," and its common synonyms (like 6-methyl-2H-pyran-2-one) in your searches. You can also use its PubChem CID (24869) for precise identification [3].
  • Consult General Synthetic Methods: Review modern strategies for synthesizing the core 5,6-dihydro-2H-pyran-2-one structure. Methods include transition metal-catalyzed couplings, hetero-Diels-Alder reactions, and ring expansion strategies [4] [5]. These can provide a foundation for developing or optimizing the methylation route.

References

Purification Troubleshooting Guide for Pyran-2-one Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common challenges, their likely causes, and recommended solutions based on documented practices.

Problem Description Likely Cause(s) Recommended Solution(s)
Low Isolated Yields Inefficient macrocyclization step; competing hydrolysis [1]. Use Cs₂CO₃ as base for intramolecular SNAr macrocyclization; employ silica-bound carbonate (Si-CO₃) to scavenge hydrolyzed phenolic impurities [1].
Complex Mixtures / Difficult Separation Close polarity of target compound and by-products; residual acids or amines [1] [2]. Use polymer-assisted solution-phase synthesis with silica-bound scavengers (Si-CO₃ for acids, Si-CO₂H for amines) [1]. Purify via mass-directed HPLC for high-purity isolation [1].
Compound Instability Susceptibility to autoxidation, potentially forming genotoxic impurities [2]. Perform computational screening (DFT) for Bond Dissociation Energy (H-BDE); if BDE is low, consider inert atmosphere, antioxidants, or lower-temperature processes [2].
Challenges with New or Rare Pyran-2-ones Lack of established protocols for novel structures like 2H-furo[3,2-b]pyran-2-ones [3] [4]. Use X-ray diffraction to unambiguously confirm the structure of a representative compound, informing future purification strategies [3] [4].

Detailed Experimental Protocols

Here are detailed methodologies for key purification techniques referenced in the troubleshooting guide.

Mass-Directed HPLC Purification

This technique is crucial for obtaining high-purity pyran-2-one macrocycles from complex reaction mixtures [1].

  • Procedure:
    • Sample Preparation: The crude product after macrocyclization is dissolved in a suitable solvent like DMSO or MeOH.
    • HPLC System Setup: Utilize an ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometer.
    • Separation: Inject the sample. The UPLC system separates the components based on their chemical properties.
    • Mass Detection & Fraction Collection: The mass spectrometer detects ions corresponding to the specific mass-to-charge (m/z) ratio of the target macrocycle. The system automatically triggers the collection of the HPLC effluent at the retention time where this mass is detected.
    • Analysis: Analyze collected fractions by UPLC-MS to confirm purity, which can average 81-90% for pyran-containing macrocycles [1].
Polymer-Assisted Solution-Phase Synthesis & Scavenging

This approach simplifies purification between synthetic steps, minimizing the need for traditional work-ups [1].

  • Typical Workflow for Macrocycle Synthesis:
    • Acylation: Perform the reaction in the presence of silica-bound DCC (Si-DCC) and HOBt to facilitate amide bond formation.
    • Scavenge Excess Acid: After the reaction, add silica-bound tetraalkylammonium carbonate (Si-CO₃) to remove any remaining carboxylic acid and HOBt.
    • Deprotection: Remove protecting groups (e.g., Boc, TBDPS) with TFA in DCM.
    • Scavenge Side Products: Treat with Si-CO₃ to induce methanolysis of trifluoroacetyl esters and remove excess acid.
    • Second Acylation & Scavenging: For subsequent coupling, use silica-bound carboxylic acid (Si-CO₂H) to scavenge any residual amines after the reaction [1].
Structural Confirmation via X-ray Diffraction

For novel or complex pyran-2-one derivatives, definitive structural confirmation is key.

  • Procedure:
    • Crystallization: Grow a single crystal of the purified compound from a suitable solvent system.
    • Data Collection: Mount the crystal and collect diffraction data using an X-ray diffractometer.
    • Structure Solving: Use the data to solve and refine the three-dimensional structure. This was used to confirm the structures of new pyran-2-one derivatives from a marine fungus and a novel 2H-furo[3,2-b]pyran-2-one system [5] [3].

The following diagram illustrates the logical workflow for purifying pyran-2-one derivatives, integrating the techniques described above.

G Start Crude Pyran-2-one Mixture Prob Identify Problem Start->Prob SP Solution-Phase Synthesis with Scavengers Stable Stable, Pure Compound SP->Stable MD Mass-Directed HPLC Purification MD->Stable Char Structural Characterization (X-ray Diffraction) Char->Stable LowYld Low Yields? Prob->LowYld Sep Separation Issues? Prob->Sep Novel Novel Compound? Prob->Novel LowYld->SP  Optimize macrocyclization  and scavenge impurities Sep->MD  Isolate target by mass Novel->Char  Confirm structure

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for monitoring the purification of pyran-2-ones? A combination of HPLC-UV/DAD-HRMS/MS is highly effective [5]. HPLC-UV/DAD tracks compound separation and purity, while High-Resolution Tandem Mass Spectrometry (HRMS/MS) provides accurate mass confirmation and helps identify structures, which is crucial for novel derivatives.

Q2: How can I predict if my pyran-2-one compound will be unstable during purification? Computational methods can be helpful. Density Functional Theory (DFT) calculations can predict properties like Bond Dissociation Energy for hydrogen abstraction (H-BDE). A low H-BDE indicates the compound may be prone to autoxidation, signaling a need for careful handling to avoid genotoxic impurities [2].

Q3: My pyran-2-one derivative is a novel, complex scaffold. How can I be sure of its structure after purification? The most definitive method is X-ray diffraction (XRD) analysis. Growing a single crystal of your purified compound and solving its structure via XRD provides unambiguous confirmation, as demonstrated for new pyran-2-one derivatives from marine fungi and complex fused systems [5] [3] [4].

References

improving catalytic efficiency in parasorbic acid conversion

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Troubleshooting Guide & FAQs

The following table summarizes common issues and general strategies that are applicable to many catalytic systems, including potential work on parasorbic acid.

Problem Area Specific Issue Potential Causes Recommended Actions

| Catalyst Activity | Low Conversion/Reaction Rate | • Catalyst poisoning (e.g., by impurities) [1]. • Catalyst sintering (loss of active surface area) [1]. • Incorrect binding energies or activation energies for the specific reaction [2]. | • Purify reactants to remove potential poisons [1]. • Optimize operational temperature to prevent sintering [1] [3]. • Use microkinetic modeling to optimize catalyst energetic properties [2]. | | Catalyst Selectivity | Unwanted By-products | • Non-optimal catalyst surface properties [1]. • Incorrect reaction conditions (T, P) steering the reaction pathway [3]. | • Fine-tune temperature and pressure parameters [1] [3]. • Explore custom catalyst systems designed for specific process requirements [1]. | | Catalyst Stability | Rapid Deactivation | • Coke formation (fouling) on the catalyst surface [1] [3]. • Leaching of active metal sites [4]. • Sintering under high temperatures [1]. | • Regenerate catalyst by burning off coke deposits (e.g., with steam or air) [1] [3]. • Design catalysts with strong metal-support interactions (SMSIs) to stabilize active sites [4]. | | Process & Reactor | Suboptimal Efficiency | • Poor mass or heat transfer [2]. • Non-ideal reactor configuration or mixing. | • Conduct regular system assessments and continuous monitoring [1]. • Use High-Pressure TGA (Thermogravimetric Analysis) to study catalyst performance under realistic conditions [3]. |


Experimental Protocols for Catalyst Assessment

To diagnose the issues listed above, the following experimental methodologies are widely used in catalyst development.

Protocol for Monitoring Catalyst Deactivation by Coking

This protocol uses High-Pressure Thermogravimetric Analysis (HP-TGA) to quantitatively measure coke formation on a catalyst under realistic conditions [3].

  • Objective: To measure the rate of catalyst coking and test regeneration protocols.
  • Equipment: High-Pressure TGA coupled with an evolved gas analyzer (e.g., Mass Spectrometer).
  • Procedure:
    • Activation: Place the catalyst in the HP-TGA and condition it under the desired reactive atmosphere (e.g., hydrogen, carbon dioxide) at the target temperature and pressure [3].
    • Coking Cycle: Introduce the reactant feed (e.g., methane). Continuously monitor the catalyst mass. An increasing mass indicates coke formation. Simultaneously, use the mass spectrometer to track reaction products (e.g., hydrogen) to correlate coking with a drop in catalytic activity [3].
    • Regeneration Cycle: Switch off the carbon-containing feed and introduce a regenerating agent (e.g., steam or air). A rapid decrease in catalyst mass confirms the successful oxidation and removal of coke deposits [3].
  • Data Analysis: The mass change over time provides direct kinetic data on coking and regeneration rates, allowing for the comparison of different catalysts or process conditions [3].
Protocol for Optimizing Reaction Conditions

Systematically varying process parameters is key to maximizing efficiency [3].

  • Objective: To determine the optimal temperature and pressure for maximizing reaction yield.
  • Equipment: A catalytic reactor system (like an HP-TGA reactor) with precise control over temperature, pressure, and gas flows, equipped with an online analyzer (e.g., GC, MS) [3].
  • Procedure:
    • Baseline Test: Establish a baseline conversion at a standard set of conditions (e.g., 275°C, 1.5 bar).
    • Pressure Series: Perform a series of experiments where the temperature is held constant and the pressure is systematically increased (e.g., 1.5 bar, 15 bar, 30 bar). Monitor the product yield at each point [3].
    • Temperature Series: At a fixed, optimal pressure, perform another series of experiments where the temperature is varied (e.g., from 275°C to 350°C) [3].
  • Data Analysis: Plot the yield against temperature and pressure. This reveals the individual and interactive effects of these parameters, allowing you to identify the "sweet spot" for the highest yield [3].

Experimental Workflow Diagram

The diagram below outlines a logical workflow for diagnosing and resolving issues with catalytic efficiency, integrating the protocols and strategies mentioned above.

CatalystTroubleshooting Start Start: Low Catalytic Efficiency Assess Assess Catalyst Performance (HP-TGA & Product Analysis) Start->Assess Problem Identify Primary Problem Assess->Problem LowActivity Low Activity/Conversion Problem->LowActivity PoorSelectivity Poor Selectivity/ Excess By-products Problem->PoorSelectivity RapidDeactivation Rapid Deactivation Problem->RapidDeactivation TweakProcess Optimize Reaction Conditions (Vary T, P, Flow Rates) LowActivity->TweakProcess Tweak Process TweakProcess2 Optimize Reaction Conditions (Fine-tune T, P) PoorSelectivity->TweakProcess2 First action DiagnoseCause HP-TGA Deactivation Protocol RapidDeactivation->DiagnoseCause Diagnose cause NewMaterial Develop New Catalyst Material (Custom design, SMSIs) TweakProcess->NewMaterial If no improvement Evaluate Evaluate Improved System NewMaterial->Evaluate NewMaterial2 Design Selective Catalyst (Surface engineering) TweakProcess2->NewMaterial2 If no improvement NewMaterial2->Evaluate Coke Coking/Fouling DiagnoseCause->Coke Mass Increase Sinter Sintering DiagnoseCause->Sinter Surface Area Loss Poison Poisoning DiagnoseCause->Poison Impurity binding Regenerate Regenerate Coke->Regenerate Regenerate catalyst (Steam/Air) Regenerate->Evaluate Test performance PreventSinter PreventSinter Sinter->PreventSinter Lower operating T or use support material PreventSinter->Evaluate PurifyFeed PurifyFeed Poison->PurifyFeed Purify reactant feed PurifyFeed->Evaluate End Optimal Efficiency Achieved Evaluate->End

Catalyst Efficiency Troubleshooting Workflow

I hope this structured technical support framework provides a useful starting point for your work. Should you obtain more specific information on parasorbic acid conversion in the future, this guide can be easily adapted and populated with precise data.

References

solvent selection for dihydropyranone extraction

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Solvent Selection

Understanding the fundamental criteria for choosing a solvent is the first step in optimizing your extraction process. The table below summarizes the key factors to consider.

Criterion Description & Goal Practical Examples
Selectivity Preferentially dissolves target solute over impurities [1] [2]. Hexane for oil extraction from soybeans; Ethyl acetate for caffeine over chlorogenic acids [1].
Distribution Coefficient (K) K = [Solute](_organic) / [Solute](_aqueous). Higher values indicate more efficient transfer to the organic phase [1] [2]. A high K for acetic acid in butanol versus water [1].
Immiscibility The extraction solvent must not mix with the original solution (e.g., water) [1] [3]. Low-polarity solvents (e.g., Dichloromethane, Diethyl ether, Toluene) are immiscible with water [2] [3].
Chemical Stability Should not react with feed components or cause equipment corrosion [1]. MIBK for acetic acid extraction [1].
Ease of Recovery/Solvent Volatility Easy removal from the extracted material via distillation or evaporation [1] [2] [3]. Volatile solvents like Diethyl ether or Ethyl acetate [2] [3].
Safety & Environmental Impact Low toxicity, low flammability, and low environmental persistence [1] [2]. Supercritical CO₂ is a green alternative; avoid toxic solvents like benzene [2] [3].

Troubleshooting Common Extraction Problems

Here are some frequently encountered issues during extraction and their potential solutions.

FAQ 1: My extraction yield is low. What could be wrong?

  • Possible Cause: Poor Solvent Selectivity or Capacity. The solvent may not have a high enough affinity for your dihydropyranone.
    • Solution: Re-evaluate your solvent choice. Dihydropyranones are often synthesized in aprotic solvents like N-methyl-2-pyrrolidone (NMP), ethyl acetate (EtOAc), or butanone (MEK) [4], which could be good starting points for extraction due to their high solubilizing power. Consult a solvent miscibility chart [5] to find an effective immiscible pair.
  • Possible Cause: Incorrect pH for Ionizable Compounds.
    • Solution: If your dihydropyranone or impurities have ionizable groups, use acid-base extraction to manipulate solubility. Converting a compound to its water-soluble salt can help separate it from others [2].
  • Possible Cause: Inefficient Physical Mixing.
    • Solution: Ensure thorough shaking or stirring to maximize the surface area between the two immiscible phases. For solid-liquid extraction, consider automated methods like Soxhlet extraction [2].

FAQ 2: The phases are not separating cleanly, forming an emulsion. How can I break it?

  • Possible Cause: Prolonged or vigorous shaking can create stable emulsions [2].
    • Solution:
      • Let the mixture stand for an extended period in a separatory funnel.
      • Add a small amount of salt (e.g., NaCl) to the aqueous phase. The increased ionic strength can reduce the solubility of the organic phase in water, breaking the emulsion [2].
      • Use centrifugation, which is highly effective at forcing phase separation [2].

FAQ 3: I am concerned about the environmental impact and safety of my solvents. What are greener options?

  • Solution:
    • Use Solvent Selection Guides: Follow guides from organizations like GSK, Pfizer, or CHEM21, which rank solvents based on safety, health, and environmental criteria [4] [6].
    • Consider Green Solvents: Ethanol, ethyl acetate, and 2-propanol (IPA) are often favored as safer and more sustainable alternatives to toxic solvents like DMF or acetonitrile [4] [6].
    • Explore Supercritical Fluids: Supercritical CO₂ extraction is an excellent green technique for heat-sensitive compounds, leaving no solvent residues [1] [2] [6].

FAQ 4: How can I theoretically screen for a good solvent before lab work?

  • Solution: Computational methods like COSMO-RS can predict solubility and are powerful tools for pre-screening efficient and environmentally friendly solvents, saving time and chemicals [7]. This approach can help you narrow down a few promising candidates from a large pool of potential solvents.

Workflow for Systematic Solvent Selection

This diagram outlines a logical, step-by-step process for selecting and optimizing your extraction solvent.

Start Define Extraction Goal: Target Compound & Matrix A Step 1: Initial Screening • Use COSMO-RS/computational tools [8] • Check solvent selection guides [2][9] • Consider chemical structure similarity Start->A B Step 2: Assess Key Properties • High selectivity for target [1][5] • Good distribution coefficient (K) [1] • Immiscible with feed solvent [10] A->B Promising candidates C Step 3: Evaluate Practical & Safety Factors • Low toxicity & flammability [5][10] • Ease of removal (volatility) [1][10] • Chemical stability & cost [1] B->C Meets core criteria D Step 4: Lab-Scale Testing • Perform small-scale extraction • Measure yield and purity • Check for emulsions [5] C->D Final 1-2 solvents E Step 5: Optimization & Scale-Up • Adjust pH for ionizable compounds [5] • Optimize solvent-to-feed ratio • Scale for continuous/batch process [5] D->E Successful proof-of-concept

Advanced Considerations for Professionals

For complex projects, especially in drug development, a deeper system-level analysis is crucial.

  • Integrated Solvent Selection: Move beyond a stepwise approach. Modern methodologies use conceptual process design integrated with techno-economic and Life Cycle Assessment (LCA). This means simultaneously optimizing the reaction and extraction solvents to minimize overall CO₂ emissions and production costs across the entire process [4].
  • The Recycling imperative: A significant portion of a process's environmental footprint comes from solvent recovery (distillation) or disposal (incineration). When selecting a solvent, consider its ease of separation from water and other solvents to reduce energy consumption during recycling [4].

References

controlling byproducts in sorbic acid production

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Byproduct Detection

Precise analysis is the first step in byproduct control. The following table summarizes a validated Solid-Phase Extraction (SPE) method for isolating preservatives like sorbic acid from liquid samples, which can be adapted for analyzing reaction mixtures and identifying impurities [1].

Parameter Optimized Condition Significance for Byproduct Control
Sample pH pH 1 [1] Ensures sorbic acid is in protonated form for optimal retention on the sorbent, separating it from other components.
Percolation Flow Rate 4.5 mL/min [1] No significant effect on retention yield, allowing for faster sample processing.
Elution Solvent Methanol/Acidified Water (90:10, v/v) [1] Effectively desorbs the acids from the cartridge for analysis.
Elution Flow Rate 4.5 mL/min [1] No significant effect on elution efficiency.
Sorbent Material Silica-based C18 (500 mg) [1] The chosen stationary phase for effective retention of the target acids.

This method, optimized using Response Surface Methodology (RSM), is rapid, reliable, and provides recovery rates above 95% for sorbic acid, making it suitable for monitoring the production process [1].

Production Process & Byproduct Formation Context

Understanding the industrial production process helps identify where byproducts can form. A patent for sorbic acid production outlines a key process involving ketene and crotonaldehyde, followed by critical purification steps [2].

  • Crucial Purification Steps: The process highlights several stages vital for controlling purity and potentially removing byproducts [2]:
    • Evaporation and Recycling: Petroleum ether is evaporated from the reaction mixture and recovered for recycling.
    • Separation and Washing: The crude crystalline paste of polyester is separated and then washed with petroleum ether.
    • Decomposition and Crystallization: The purified polyester is decomposed with hydrochloric acid to yield crude sorbic acid, which is then crystallized from a water-petroleum ether mixture.

The relationship between these process steps and the goal of minimizing byproducts can be visualized in the following workflow:

Mechanisms of Action & Byproduct Insights

Fundamental research on how sorbic acid functions can provide clues about its interaction with other compounds and potential degradation pathways.

  • Targeting Respiration: Sorbic acid preferentially inhibits the respiratory (mitochondrial) function in microbes over fermentation. This suggests that byproducts affecting mitochondrial membranes or energy metabolism could have synergistic or antagonistic effects [3].
  • Membrane Interaction: As a lipophilic weak acid, sorbic acid incorporates into microbial membranes and acts as a potent "uncoupler" of the membrane potential, disrupting cellular energy [4]. This highlights the importance of its physical-chemical properties, which could be altered by impurities.
  • Synergistic Combinations: Recent studies show that sorbic acid can have synergistic effects when combined with other acids, such as glutaric acid. This combination allowed for the use of lower effective concentrations of both agents to achieve antimicrobial and antioxidant effects in food models [5]. Exploring such synergistic partnerships could be a strategy to reduce the formation of undesirable byproducts that might occur at higher reaction concentrations or harsher conditions.

References

optimizing culture conditions for fungal pyran-2-one production

Author: Smolecule Technical Support Team. Date: February 2026

Biological Background of Fungal Pyran-2-ones

Pyran-2-ones, particularly 6-pentyl-2H-pyran-2-one (6PP), are valuable secondary metabolites primarily produced by fungi in the Trichoderma genus [1] [2]. These compounds are renowned for their antifungal activity and role in plant-fungal communication [3] [4] [5].

In Trichoderma, 6PP is a volatile organic compound (VOC) that functions in antibiosis, inhibiting the growth of competing plant pathogens like Fusarium oxysporum and Rhizoctonia solani [4] [1]. It also acts as a plant growth promoter and induces systemic resistance [1].

Optimizing Culture Conditions for Enhanced Production

Maximizing pyran-2-one yield involves carefully controlling culture parameters. The following table summarizes key factors and their optimal ranges, primarily for Trichoderma species.

Factor Optimal Condition / Range Effect on Production Key Supporting Findings
Culture Medium Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), Carrot Juice Agar (CJA) Provides essential nutrients for growth and secondary metabolism PDA and MEA are standard media; CJA used for specific pathogens like Peronophythora litchii [6] [5] [2].
pH Acidic (4.0 - 6.0) Strongly promotes fungal growth and metabolite secretion; can induce plant defense responses Trichoderma grows best in acidic conditions; acidification is an early trigger for beneficial plant interactions [5].
Temperature 26°C - 28°C Standard range for robust growth of many mesophilic fungi Used in protocols for cultivating Trichoderma and Diaporthe strains [6] [5].
Incubation Time 3 to 7 days Balances active metabolite production with culture lifespan Transcriptomic studies on P. litchii treated with 6PP used 3-4 day cultures [2]. Biotyping studies incubated Diaporthe for 7-15 days [6].
Aeration Good air exchange (e.g., parafilm-wrapped plates) Crucial for production of volatile compounds like 6PP Air fumigation methods rely on air exchange for 6PP volatility [2].

Analytical Methods for Detection and Confirmation

Proper analysis is critical for quantifying pyran-2-one production and verifying compound identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for detecting and quantifying 6PP in complex culture extracts. The process involves:

    • Extraction: Culture broth or mycelial mats are extracted with organic solvents like ethyl acetate or methanol [6] [7].
    • Analysis: The extract is run through an LC-MS system. 6PP can be identified by its specific mass-to-charge ratio (m/z).
    • Dereplication: Compare the MS data and retention times with analytical standards or existing libraries to confirm the compound's identity and avoid re-isolating known molecules [1].
  • Fungal Biotyping with MS: Mass spectrometry can differentiate between closely related fungal strains based on their unique chemical profiles, including pyran-2-one production [6]. This is useful for screening a culture collection for high-yield isolates.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in pyran-2-one production.

Issue Possible Causes Potential Solutions
Low or No Yield Sub-optimal culture conditions, non-producing strain, silent gene clusters. Use the OSMAC approach: systematically vary media, pH, and aeration [7]. Use co-cultivation with other microbes or add epigenetic modifiers to activate silent genes [7].
Inconsistent Results Slight variations in culture preparation, contamination, genetic drift of strain. Standardize culture protocols. Re-inoculate from a master stock culture. Ensure replicates use the same medium batch and incubation conditions.
Difficulty Detecting 6PP Incorrect analytical settings, concentration below detection limit, loss due to volatility. Use an authentic 6PP standard to optimize LC-MS parameters. Concentrate the sample. In fumigation assays, ensure proper air exchange for volatile transfer [2].

Experimental Workflow Visualization

The following diagram illustrates the complete pathway from initial culture to metabolite analysis, integrating the key stages discussed.

Start Start: Select Fungal Strain (e.g., Trichoderma spp.) A Culture Inoculation Start->A B Apply Optimized Conditions • Medium: PDA/MEA • pH: 4.0-6.0 • Temp: 26-28°C • Good Aeration A->B C Incubate for 3-7 Days B->C D Harvest and Extract (Mycelia/Broth) C->D E Analyze via LC-MS D->E F Detect & Quantify Pyran-2-ones E->F End End: Data Interpretation and Troubleshooting F->End

Pathway Mechanism of Action

Understanding the molecular targets of 6PP can inform its application. Recent research on the oomycete Peronophythora litchii suggests a mechanism involving the TOR signaling pathway.

6 6 PP PP Upreg Upregulates TOR Pathway (PlYY1, PlCytochrome C) PP->Upreg Downreg Downregulates TOR Inhibitors (PlSpm1, PlrhoH12) PP->Downreg NetEffect Altered TOR Signaling Upreg->NetEffect Activates Downreg->NetEffect Derepresses Phenotype Inhibition of Growth, Sporulation, and Pathogenicity NetEffect->Phenotype

References

stability issues with 5,6-dihydro-2H-pyran-2-one compounds

Author: Smolecule Technical Support Team. Date: February 2026

Stability Issues & Troubleshooting

This compound is an α,β-unsaturated δ-lactone that can be sensitive to heat, light, and pH. The table below summarizes common issues and solutions.

Stability Issue Observed Problem Recommended Solution Primary Source
Aqueous Solubility Loss of product during aqueous workup due to high water solubility. Avoid excessive washing with water; use saturated sodium chloride brine for washing. [1] [1]
Thermal Decomposition Decomposition observed over time under heating, leading to lower yields. Minimize exposure to high temperatures; for reactions requiring heat, optimize for the shortest time necessary. [2] [2]
Purification Sensitivity Decomposition occurs during standard distillation or chromatography. Use careful distillation under reduced pressure. For sensitive derivatives, purify rapidly and store cold. [1] [3] [1] [3]
Light & Storage Not explicitly stated, but general best practice for sensitive intermediates. Store purified material under inert atmosphere at low temperatures (e.g., -4°C or lower); protect from light. [1] [3] [1] [3]

Experimental Protocols for Handling

The following established methodologies can help in handling this compound effectively.

Synthesis from Vinylacetic Acid

This is one of the most convenient syntheses of 5,6-dihydro-2H-pyran-2-one. [1]

  • Procedure:

    • Reaction: Combine vinylacetic acid (0.50 mol), paraformaldehyde (1.0 mol as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL) in a 500 mL round-bottomed flask. Reflux the mixture gently for 3 hours. [1]
    • Work-up: Cool the mixture, add anhydrous sodium acetate (16 g) to neutralize the acid. Remove acetic acid on a rotary evaporator at 50–55°C. Add water (100 mL) and cool the solution in an ice bath. Adjust the pH to 8 using 20% sodium hydroxide, keeping the temperature below 5°C. [1]
    • Extraction & Purification: Extract the aqueous solution with four 300 mL portions of dichloromethane. Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate. Distill the residue under reduced pressure to obtain the product (bp 114–117°C at 18–19 mm Hg) in about 25% yield. [1]
  • Critical Notes:

    • Commercial vinylacetic acid should be distilled prior to use, as it may contain impurities like crotonic acid. [1]
    • The organic layer (dichloromethane) is the lower layer during extraction. [1]
Synthesis via a Multi-Step Patent Route

A patent describes an alternative 4-step synthesis from 3-(benzyloxy) propionic acid, claimed to be high-yielding and suitable for industrialization. [4]

  • Chlorination reaction
  • Condensation reaction
  • Cyclization reduction reaction
  • Elimination reaction [4]
Workflow for Handling and Reaction

The diagram below outlines a general workflow for handling 5,6-dihydro-2H-pyran-2-one, incorporating best practices to mitigate stability issues.

Start Start with Compound Storage Storage Conditions: - Low Temperature (-4°C) - Inert Atmosphere - Protected from Light Start->Storage Reaction Reaction Setup Storage->Reaction Thermal Thermal Control: - Avoid excessive heat - Minimize reaction time Reaction->Thermal Workup Aqueous Work-up: - Avoid excess water - Use brine washes Thermal->Workup Purification Purification: - Reduced pressure distillation - Rapid chromatography Workup->Purification End Stable Product Purification->End

Key Takeaways for Handling

  • Purification is Critical: Distillation under reduced pressure is the standard method. [1] Monitor for decomposition (e.g., color changes).
  • Monitor Reaction Times: In downstream reactions like 1,3-dipolar cycloadditions, longer reaction times at elevated temperatures (e.g., 85°C) can lead to decreased yields due to potential decomposition of reaction components. [2]
  • Handle Derivatives with Care: Brominated derivatives (e.g., 3-bromo-5,6-dihydro-2H-pyran-2-one) can be unstable and may turn yellow upon standing at room temperature, indicating decomposition. They should be used quickly after preparation or stored very cold. [3]

References

separation of pyran-2-one isomers chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary chromatographic challenge when separating pyran-2-one isomers? The main challenge is achieving baseline resolution between isomers that have very similar physical and chemical structures. Their similar polarities and sizes often lead to poor separation and co-elution under standard chromatographic conditions. Overcoming this requires fine-tuning the interactions between the isomers and the stationary phase [1].

  • Which HPLC mode is most recommended for this separation? Reversed-Phase (RP) HPLC is the most commonly used and recommended mode. The separation is influenced by the hydrophobicity of the isomers and their specific interactions with the stationary phase [2]. For complex separations, a technique called Stationary Phase Optimized Selectivity Liquid Chromatography (SOS-LC) has been shown to be highly effective. This approach uses a combination of different stationary phases (like C18, phenyl, or cyano) serially connected to enhance selectivity [1].

  • What are the key parameters to optimize in the method? You should systematically optimize the following:

    • Stationary Phase Chemistry: Test columns with different surface properties (e.g., C18, C8, phenyl, cyano) [1] [3].
    • Mobile Phase Composition: Adjust the ratio of water with organic modifiers like acetonitrile or methanol [3].
    • Gradient Program: A gentle gradient can help decrease run times and sharpen peaks for late-eluting analytes [1].
    • Temperature: Controlling the column temperature is crucial for obtaining repeatable results [2].

Troubleshooting Guide

Common Issue Possible Cause Suggested Solution
Poor Resolution Non-optimal stationary phase selectivity. Use an SOS-LC approach; test & combine columns (e.g., C18, phenyl) [1].
Inadequate mobile phase strength. Adjust the acetonitrile/water gradient or consider an isocratic method [1] [3].
Peak Tailing Secondary interactions with stationary phase. Use a mobile phase buffer to control pH or consider a different column chemistry (e.g., C8) [3].
Long Analysis Time Gradient or flow rate is not optimized. Implement a gentle gradient program to sharpen late-eluting peaks [1].
Irreproducible Results Fluctuations in column temperature. Use a column heater to maintain a consistent temperature [2].

Detailed Experimental Protocol: SOS-LC for Isomer Separation

The following workflow, based on a study for vitamin A acetate isomers, can be adapted for separating pyran-2-one isomers using Stationary Phase Optimized Selectivity Liquid Chromatography [1].

Start Start Method Development SP_Select Select Stationary Phases Start->SP_Select Eval_Ind Evaluate Each Column Individually SP_Select->Eval_Ind Construct Construct Composite Column Eval_Ind->Construct Grad_Opt Optimize Gradient Program Construct->Grad_Opt Validate Validate Final Method Grad_Opt->Validate

  • Step 1: Select a Range of Stationary Phases Begin by selecting a set of complementary reversed-phase columns. The study successfully used a combination of C18 (strong hydrophobic), C18 (enhanced polar selectivity), C30, phenyl, and cyano columns. Each phase offers different selectivity based on hydrophobicity, pi-pi interactions, or dipole-dipole interactions [1].

  • Step 2: Evaluate Individual Columns Run your sample mixture on each selected column individually using a standardized gradient or isocratic method. This helps you understand the retention behavior and selectivity of each stationary phase toward your target isomers [1].

  • Step 3: Construct a Composite Column The core of the SOS-LC approach is to connect the most promising columns in series to form a single, optimized separation system. The order and relative length of each column segment can be adjusted to fine-tune the overall selectivity [1].

  • Step 4: Optimize the Gradient Program With the composite column in place, refine the mobile phase gradient. A gentle gradient (a slow change in the concentration of the organic modifier) is often beneficial for sharpening the peaks of later-eluting compounds and decreasing overall run times [1].

  • Step 5: Validate the Method Once optimal separation is achieved, validate the method according to your laboratory's standards or ICH guidelines. Assess parameters like precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is robust and reliable for its intended use [3].

Key Technical Specifications from Literature

The table below summarizes parameters from relevant studies that can serve as a starting point for your method development.

Parameter Example 1 (SOSLC) [1] Example 2 (UPLC) [3]
Technique Stationary Phase Optimized LC Ultra-High-Pressure LC (UPLC)
Stationary Phase Composite: C18-SH, C18-EPS, C30, Phenyl, Cyano Acquity UPLC BEH C8 (50 x 2.1 mm, 1.7 µm)

| Mobile Phase | Not explicitly detailed (Gentle gradient implied) | A: Phosphate Buffer/ACN (95/5) B: Phosphate Buffer/ACN (15/85) | | Gradient | Gentle gradient program | Linear, 12% B to 20% B in 10 min | | Flow Rate | Not specified | 0.4 mL/min | | Temperature | Not specified | 50 °C | | Detection | Not specified | PDA at 210 nm |

Conclusion

Successfully separating pyran-2-one isomers hinges on a systematic approach to method development. The SOS-LC strategy, which leverages the combined selectivity of multiple stationary phases, is a particularly powerful technique to resolve structurally similar compounds that are challenging to separate with a single column.

References

enhancing antifungal activity of dihydropyranone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Optimization & Troubleshooting

This section addresses common challenges in the synthesis of dihydropyranone derivatives.

Issue Possible Cause Troubleshooting Guide
Low reaction yield Inefficient catalyst; suboptimal conditions Use Ta-MOF nanocatalyst [1]; mild conditions, high efficiency (up to 95% yield), excellent recyclability.
Poor enantioselectivity Lack of chiral control in reaction Employ N-Heterocyclic Carbene (NHC) organocatalysis [2]; use catalyst A or B with oxidant (quinone) for high enantiomeric excess.
Long reaction times Low catalytic activity Apply ultrasound irradiation [1]; reduces reaction time to minutes, provides homogenous morphology.
Difficulty in product isolation Catalyst separation problems Use heterogeneous catalysts (e.g., Ta-MOF) [1]; easily separated by centrifugation, reusable for multiple cycles.

Enhancing Antifungal Activity

To improve the antifungal potency of your compounds, consider these strategic modifications.

Strategy Implementation Key Findings & Rationale
Introduce specific substituents Incorporate 4-fluorophenyl group at position 4 of the pyran ring [3]. Fluorine atoms often enhance bioavailability, metabolic stability, and binding affinity to biological targets.
Structural diversity Synthesize libraries of derivatives with varied groups (e.g., 3-hydroxyphenyl, 4-hydroxyphenyl, 2-methoxyphenyl) [1]. Explore structure-activity relationships (SAR); polar groups like hydroxyl can improve solubility and target interaction.
Explore new chemical space Synthesize phosphorylated δ-lactones [2]. Novel structures can circumvent existing resistance mechanisms; serve as precursors for more complex molecules.
Utilize natural product motifs Incorporate active ingredients from Traditional Chinese Medicine [4] [5]. Natural products offer unique scaffolds with inherent biological activity and novel mechanisms of action.

Antifungal Screening & Data Interpretation

When evaluating your compounds, use standardized biological assays and interpret the data correctly.

Recommended Experimental Protocol (Based on MIC Determination) [1]

  • Prepare Stock Solutions: Dissolve test compounds (and reference drugs) in suitable solvents like DMSO.
  • Broth Microdilution: Use the CLSI M27/M38 reference methods as a guide. Perform serial two-fold dilutions of compounds in a broth medium (e.g., RPMI-1640) in 96-well plates.
  • Inoculate Fungi: Add a standardized inoculum of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) to each well. Final inoculum size should be 0.5-2.5 × 10³ CFU/mL for yeasts and 0.4-5 × 10⁴ CFU/mL for molds.
  • Incubate: Incubate plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the organism.
  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
  • Determine MFC: To assess if the effect is fungicidal, subculture from wells showing no growth onto drug-free agar plates. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills ≥99.9% of the initial inoculum.

Interpretation of Results

  • Compare MIC values of your new derivatives to those of standard antifungal drugs (e.g., fluconazole, amphotericin B) tested under the same conditions.
  • A lower MIC value indicates higher potency.
  • If the MFC is no more than 2-4 times the MIC, the compound is considered a potential fungicide; a larger ratio suggests a fungistatic effect [1].

Analytical Characterization & Workflow

Proper characterization is crucial to confirm the structure of synthesized compounds and understand their properties. The following workflow outlines the key steps from synthesis to initial characterization.

G Start Synthesized Compound Step1 FT-IR Analysis Start->Step1 Step2 NMR Spectroscopy (¹H & ¹³C) Step1->Step2 Step5 DFT Calculations Step1->Step5 Experimental validation Step3 Mass Spectrometry (HR-MS) Step2->Step3 Step2->Step5 Experimental validation Step4 Single Crystal X-ray Diffraction (XRD) Step3->Step4 Step4->Step5 End Confirmed Structure & Electronic Properties Step5->End

Key Techniques Explained:

  • FT-IR: Confirms the presence of functional groups (e.g., nitrile -CN, carbonyl -CO, amino -NH₂) [1] [3].
  • NMR (¹H & ¹³C): Provides information on the hydrogen and carbon skeleton, confirming the molecular structure and purity [1] [3].
  • HR-MS: Determines the exact molecular mass, confirming the molecular formula [3].
  • Single Crystal XRD: The "gold standard" for unambiguously determining the three-dimensional molecular structure and solid-state conformation (e.g., the "flattened-boat" conformation of the pyran ring) [3].
  • DFT Calculations: Models the optimal molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electronic properties, providing theoretical insights that complement experimental data [3].

Safety & Toxicity Assessment

Early-stage safety assessment, particularly cardiotoxicity screening, is critical in antifungal drug development. The following pipeline visualizes the key steps for evaluating a critical safety concern: hERG channel inhibition.

G Start New Dihydropyranone Derivative Assay In Vitro hERG Assay (Patch-clamp on HEK293 cells) Start->Assay Result Determine IC₅₀ Assay->Result RiskHigh High Risk IC₅₀ ≤ 25 µM Result->RiskHigh Yes RiskLow Lower Risk IC₅₀ > 25 µM Result->RiskLow No ActionHigh Consider structural modification to reduce hERG binding RiskHigh->ActionHigh ActionLow Proceed with further preclinical development RiskLow->ActionLow

Rationale and Protocol Overview:

  • Why hERG? Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity, leading to potentially fatal arrhythmias. It is a key endpoint for regulatory authorities [6] [7].
  • Protocol Summary: The standard method involves using HEK293 cells stably expressing the hERG channel.
    • Whole-Cell Patch-Clamp: This technique measures the hERG potassium current (Iₖᵣ) in the cells.
    • Drug Application: The test compound is applied at increasing concentrations (e.g., 1, 5, 10, 30, 50, 100 μM).
    • IC₅₀ Calculation: The concentration that inhibits 50% of the hERG current is calculated. A potent hERG inhibitor typically has an IC₅₀ ≤ 25 μM [6] [7].
  • Structural Insight: Studies on compounds like Dihydroberberine show that blocking the hERG channel often involves binding to specific aromatic residues (Tyr652 and Phe656) in the channel's inner helices [6]. This information can guide structural modifications (e.g., reducing molecular planarity or introducing polar groups) to mitigate this off-target activity while preserving antifungal efficacy.

Key Takeaways for Your Research

  • Efficient Synthesis: Ta-MOF nanocatalysts and NHC organocatalysis are powerful tools for creating diverse dihydropyranone libraries quickly and with high stereocontrol [1] [2].
  • Potency Enhancement: Introducing specific substituents like fluorophenyl groups and exploring novel structures like phosphorylated derivatives are promising strategies [2] [3].
  • Rigorous Evaluation: Use standardized MIC/MFC assays and comprehensive analytical characterization (FT-IR, NMR, MS, XRD) to validate your compounds [1] [3].
  • Early Safety: Integrate hERG channel inhibition screening early in your development pipeline to de-risk potential cardiotoxicity [6] [7].

References

comparison of pyran-2-one derivatives antifungal activity

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Activity of Pyran-2-one Derivatives

The following table consolidates experimental data for key pyran-2-one compounds, highlighting their activity against various fungal pathogens.

Compound Name / Source Fungal Pathogen Tested Antifungal Activity (Value) Assay Type / Conditions Key Findings & Comparison

| Ficipyrones A & B [1] (Pestalotiopsis fici) | Gibberella zeae | IC50: 15.9 µM (Ficipyrone A) [1] | In vitro antifungal activity assay [1] | One of the two new α-pyrones isolated showed significant activity against this plant pathogen. [1] | | Viridepyronone [2] (Trichoderma viride) | Sclerotium rolfsii | MIC (≥90% inhibition): 196 µg/mL [2] | In vitro bioassays [2] | Exhibited good antifungal activity against the causal agent of crown and stem rot of artichoke. [2] | | Semitalaroderxine C (Monomer) [3] | Staphylococcus aureus Bacillus subtilis | MIC: 66.6 µg/mL MIC: 0.52 µg/mL [3] | Antimicrobial activity testing [3] | The monomer showed modest activity. Its potent dimerization is a key activity driver. [3] | | Talaroderxine C (Dimer) [3] | Staphylococcus aureus Bacillus subtilis | MIC: 66.6 µg/mL MIC: 0.52 µg/mL [3] | Antimicrobial activity testing [3] | A 6,6'-homodimer that showed potent and selective activity against B. subtilis. [3] | | Novel Synthetic Pyran Derivatives (1a-m, 2a-m) [4] | R. solani, S. sclerotiorum, H. maydis, etc. | EC50: Better than fluopyram (for several compounds) [4] | In vitro assay vs. 5 plant pathogenic fungi at 20 µg/mL [4] | Multiple compounds (e.g., 1b, 1e, 2a, 2b, 2c) outperformed the commercial fungicide fluopyram, and acted as potential Succinate Dehydrogenase Inhibitors (SDHIs). [4] |

Experimental Protocols and Methodologies

For researchers looking to replicate or design similar studies, here are the core experimental methodologies used in the cited works.

  • 1. Compound Isolation and Identification

    • Source and Extraction: Pyran-2-ones are often isolated from fungal cultures (e.g., Pestalotiopsis fici, Trichoderma viride) grown on solid or liquid media. Metabolites are typically extracted from the culture filtrate or mycelia using organic solvents like ethyl acetate [1] [3] [2].
    • Purification and Structure Elucidation: Crude extracts are purified using techniques such as column chromatography and HPLC. The structure of isolated compounds is determined through extensive spectroscopic analysis, including 1D and 2D NMR (HSQC, HMBC, COSY) and HRESIMS. Absolute configuration may be confirmed by comparing Experimental Electronic Circular Dichroism (ECD) spectra with calculated data or via single-crystal X-ray diffraction [1] [3].
  • 2. Antifungal Activity Assessment

    • In Vitro Antifungal Assays: Antifungal activity is commonly evaluated using microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50/EC50) [4] [3] [2]. These assays measure the lowest compound concentration that visibly inhibits fungal growth after an incubation period.
    • Specialized Assay for Filamentous Fungi: A 2025 study developed the Disk diffusion Assay for Filamentous Fungi Susceptibility (DAFFS). This method addresses the challenge of testing filamentous fungi, which grow aggressively on standard plates. Key steps include [5]:
      • Depositing fungal spores in a single spot at the center of an agar plate.
      • Placing compound-loaded disks at defined distances from the center.
      • Observing asymmetric growth inhibition zones as the fungus grows outward toward the disks, indicating antifungal activity.
  • 3. Mechanism of Action Studies

    • Enzyme Inhibition Assays: For derivatives suspected to be SDHIs (like the novel synthetic pyrans), the half inhibitory concentration (IC50) against Succinate Dehydrogenase (SDH) is determined in vitro. A lower IC50 indicates stronger enzyme inhibition [4].
    • Molecular Docking: The binding affinity and interaction mode of promising compounds with the target enzyme (e.g., SDH) are investigated using computational molecular docking simulations. Docking scores are compared to those of known inhibitors (e.g., fluopyram) to rationalize the observed potency [4].

Research Landscape and Strategic Insights

The field explores pyran-2-ones from both natural and synthetic sources. The diagram below summarizes the main research pathways and strategic approaches.

Start Pyran-2-one Antifungal Research Source Compound Sourcing Start->Source Strategy Research Strategy Start->Strategy Action Mechanism of Action Start->Action Natural Natural Products (Fungi: Pestalotiopsis, Trichoderma) Source->Natural Synthetic Synthetic Chemistry (Design & Synthesis of Novel Derivatives) Source->Synthetic Discover Discovery & Isolation Strategy->Discover Optimize Structure Optimization (e.g., Dimerization) Strategy->Optimize Engineer Targeted Drug Design (e.g., SDH Inhibitors) Strategy->Engineer SDH Inhibit Succinate Dehydrogenase (SDH) Action->SDH MemDis Membrane Disruption Action->MemDis Other Other/Unclear Mechanisms Action->Other

Key strategic insights for research and development include:

  • Natural Products as Lead Compounds: Fungi are a rich source of bioactive pyran-2-ones. Isolated compounds serve as lead structures for further optimization, as seen with the highly potent dimer talaroderxine C [3].
  • Structure-Activity Relationship (SAR) Driven Synthesis: Synthetic efforts, like those developing novel pyran derivatives, are crucial. By systematically modifying the core structure, researchers can identify compounds with superior activity and affinity compared to existing drugs like fluopyram, often by targeting specific enzymes such as SDH [4].
  • Combination Therapy & Adjuvants: Given the limited antifungal drug classes, a promising strategy is to use compounds as adjuvants to potentiate existing antifungals. Small molecules that disrupt fungal lipid homeostasis or virulence (like filamentation) can make conventional fungistatic drugs fungicidal [6] [7].

References

6-methyl-5,6-dihydro-2H-pyran-2-one vs commercial antifungal agents

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Comparison of Related Compounds

The table below summarizes the antifungal activity of several dihydropyran-2-one analogs and common antifungal drugs for which data was available in the search results. Please note that different pathogens were used in these separate studies, so direct numerical comparisons should be made with caution.

Compound Name Pathogen Tested Reported Efficacy (IC₅₀ or MIC) Reference Compound & Efficacy
6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one (Novel compound) Alternaria solani IC₅₀ = 24.7 μg/mL [1] Kasugamycin (IC₅₀ = 14.5 μg/mL vs. A. solani) [1]
Versicone A (Polyketone, from Antarctic fungus) Candida albicans MIC = 3.91 μg/mL [2] Information not provided in the source
6-allyl-5,6-dihydro-5-hydroxypyran-2-one (Lactone) Multiple microorganisms IC₅₀ values were "close to" ketoconazole [3] Ketoconazole (Reference used in the study) [3]
4-methyl-5,6-dihydro-2H-pyran-2-one Fusarium oxysporum, Castanea anthracis Activity reported, no specific MIC/IC₅₀ [2] Information not provided in the source

Experimental Methodologies in Cited Research

The data in the table above was generated through standard antimicrobial testing protocols. Here are the detailed methodologies from the key studies:

  • Isolation and Testing of 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one [1]:

    • Fermentation & Isolation: The compound was isolated from the fermentation broth of Streptomyces fungicidicus SYH3. The broth was purified using XAD-16 macroporous resin, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
    • Antifungal Assay (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) was determined by measuring the inhibition rate of mycelial growth of Alternaria solani across a series of compound concentrations (0, 16, 32, 64, and 128 μg/mL). The IC₅₀ value was calculated from this dose-response data.
    • Morphological Impact: The study also used scanning electron microscopy (SEM) and observed that the compound induced swollen and deformed hyphae in the pathogen and significantly inhibited spore germination [1].
  • Isolation and Testing of Versicone A and 4-methyl-5,6-dihydro-2H-pyran-2-one [2]:

    • Source and Isolation: The fungal strain Aspergillus sydowii MS-19 was fermented. The compounds were then isolated from the fermentation extract using an activity-guided fractionation approach.
    • Antifungal Assay (MIC Determination): The Minimum Inhibitory Concentration (MIC) was determined against Candida albicans. The MIC is the lowest concentration that visually prevents the growth of the microorganism.

Research Status and Established Antifungal Mechanisms

To contextualize the research on dihydropyran-2-ones, it's helpful to understand the current landscape of antifungal drugs.

G AntifungalAgent Antifungal Agent Polyenes Polyenes (e.g., Amphotericin B) AntifungalAgent->Polyenes Azoles Azoles (e.g., Fluconazole) AntifungalAgent->Azoles Echinocandins Echinocandins (e.g., Caspofungin) AntifungalAgent->Echinocandins Other Others (e.g., Flucytosine) AntifungalAgent->Other Ergosterol Ergosterol Polyenes->Ergosterol Binds to Azoles->Ergosterol Inhibits Synthesis Glucan β-(1,3)-D-glucan Echinocandins->Glucan Inhibits Synthase DNA_RNA DNA/RNA Synthesis Other->DNA_RNA Disrupts CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of CellWall Fungal Cell Wall Glucan->CellWall Key Component

The diagram above shows the established molecular targets of major antifungal drug classes [4] [5] [6]:

  • Azoles: Inhibit the enzyme lanosterol demethylase, disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane [5].
  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the membrane, creating pores that lead to cell death [5].
  • Echinocandins: Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall [5] [6].
  • 5-Flucytosine: Disrupts fungal RNA and DNA synthesis [4] [5].

A significant challenge in the field is the emergence of resistance to these drugs, particularly to azoles, which is a major concern for public health [7] [8].

Interpretation of Findings and Research Implications

  • The research on dihydropyran-2-ones is in the discovery phase. The compounds listed are natural products isolated from microbial sources, and their activity is being reported in initial biological screenings. There is no data on their mechanism of action, toxicity, or performance in animal models, which are essential steps before they can be considered as drug candidates [1] [3] [2].
  • The mechanism of action for dihydropyran-2-ones is currently unknown. A key finding from the search is that the mode of action for the novel compound from Streptomyces "requires further investigation" [1]. Determining whether it acts on known pathways (like those above) or through a novel mechanism is a critical next step for research.
  • The available data suggests a promising, but not superior, profile. The IC₅₀ of 24.7 μg/mL against A. solani is in a active range, though less potent than the reference compound kasugamycin in that specific study [1]. The strong activity of Versicone A against C. albicans (3.91 μg/mL) is notable and highlights the potential of this chemical class [2].

References

structural comparison of natural pyran-2-one derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Structural Features & Biological Activities

The term pyran-2-one encompasses both 2H-pyran-2-one (also known as 2-pyrone or α-pyrone) and its structural isomer, 4H-pyran-4-one (γ-pyrone). The 2-pyrone core is an unsaturated six-membered ring containing one oxygen atom and a ketone group [1].

The table below summarizes the key structural features and wide-ranging bioactivities of these compounds.

Derivative Class / Compound Core Structure / Key Features Reported Pharmacological Activities
2H-Pyran-2-one (α-pyrone) [1] [2] Unsaturated 6-membered ring with an oxygen and a ketone; core structure for many natural products. Anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant [2].
4H-Pyran (Pyran-annulated) [3] The 4H-pyran ring system is a common motif in many flavors and natural substances. Anticancer, cytotoxic, anti-HIV, anti-inflammatory, antimalarial, antimicrobial [3].
Bufanolides & Kavalactones [1] Natural products containing a 2-pyrone element. Various biological activities (e.g., kavalactones have neurological effects).
6-Amyl-α-pyrone (6PP) [1] A derivative of 2-pyrone found in animal foods and heated beef. Used as a flavor enhancer (coconut aroma); acts as a signaling molecule in bacteria.
Spirocyclic ketals derived from 2H-pyran-2-ones [4] Complex structures synthesized from 2-pyrones, featuring a spirocyclic center. Potential intermediates for pharmaceuticals with anti-tumor, antimicrobial, and CNS activity.

Synthesis and Experimental Protocols

Modern Synthetic Approaches Recent advancements focus on efficiency and sustainability. Multicomponent reactions (MCRs) are highly valued for constructing complex pyran architectures in a single step, offering advantages like atom economy, reduced waste, and high yields [3]. Continuous-flow chemistry has also been applied for a more sustainable and fast synthesis of bio-sourced 2-pyrones [5].

Detailed Experimental Procedure The following is a general method for synthesizing functionalized spirocyclic ketals from 2H-pyran-2-ones, as described in the literature [4].

  • Reaction: Add powdered KOH (1.2 mmol) to a mixture of 2H-pyran-2-one (1.0 mmol) and 1,4-cyclohexanedione monoethylene ketal (1.2 equiv) in dry DMSO (3.0 mL).
  • Activation: Place the reaction mixture in an ultrasonic bath at room temperature for 26-37 minutes.
  • Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC).
  • Work-up: Quench the reaction with ice-cold water, neutralize with dilute HCl, and extract with ethyl acetate (EtOAc).
  • Purification: Purify the crude product by column chromatography using a mixture of EtOAc and hexane (1:4) as the eluent.

This protocol demonstrates a catalyst-free, efficient route to complex structures under mild conditions [4].

Analytical and Computational Characterization

A full characterization of synthesized pyran derivatives typically involves spectroscopic and computational methods.

Spectroscopic Techniques The structure of a newly synthesized pyran molecule is confirmed using several techniques [3]:

  • FT-IR: For identifying functional groups.
  • NMR Spectroscopy (¹H NMR & ¹³C NMR): For determining molecular structure and environment of atoms.
  • HR-MS (High-Resolution Mass Spectrometry): For precise determination of molecular mass and formula.
  • Single Crystal X-ray Diffraction (XRD): The most definitive method for determining 3D molecular and solid-state structure.

Computational Analysis via DFT Density Functional Theory (DFT) calculations are a crucial tool for investigating the electronic structure and properties of pyran derivatives [3] [4]. Key analyses include:

  • Geometry Optimization: Calculating the most stable molecular structure.
  • Molecular Electrostatic Potential (MEP): Mapping charge distributions to identify reactive sites.
  • HOMO-LUMO Analysis: Determining the energy gap between frontier molecular orbitals, which correlates with chemical stability and reactivity.
  • Global Reactivity Descriptors: Calculating parameters like chemical potential and hardness based on HOMO-LUMO energies.
  • Bond Dissociation Energy (BDE): Predicting stability towards autoxidation and potential formation of genotoxic impurities [4].

Research Workflow and Structural Analysis

To help visualize the key relationships and experimental workflows, the following diagrams were generated using the DOT language.

Diagram 1: From Core Structure to Bioactivity

A 2H-Pyran-2-one Core Structure B Natural Derivatives A->B C Synthetic Analogues A->C D Biological Activities B->D e.g., Bufanolides E Bacterial Signalling B->E e.g., 6PP C->D e.g., 4H-Pyrans

Diagram 2: Characterization Workflow

A Synthesized Compound B Spectroscopic Analysis (FT-IR, NMR, HR-MS) A->B C X-ray Diffraction (Solid-State Structure) A->C D Computational Analysis (DFT Calculations) B->D Provides data for C->D Validates model E Structure-Activity Relationship D->E

Application in Drug Development

The structural versatility of the pyran-2-one core makes it a valuable scaffold in drug discovery.

  • Spirocyclic ketals derived from 2H-pyran-2-ones can be hydrolyzed to produce highly substituted 2-tetralones, which are key intermediates for pharmaceuticals like the dopamine agonist Rotigotine (for Parkinson's disease) and Treprostinil (for pulmonary hypertension) [4].
  • Computational pre-screening using DFT and Molecular Dynamics (MD) simulations can predict crucial properties early in development. For instance, MD simulations can identify compatible excipients like polyvinylpyrrolidone by calculating solubility parameters, streamlining the formulation process [4].

References

efficacy comparison of synthetic vs natural dihydropyranones

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Dihydropyranones: Key Characteristics

The table below summarizes the general characteristics of synthetic and natural dihydropyranones based on current literature.

Aspect Synthetic Dihydropyranones Natural Dihydropyranones
Source & Production Laboratory synthesis (e.g., organocatalysis, cyclization) [1] [2] Extracted from natural sources (e.g., fungi, plants) [3]
Structural Control High (e.g., via catalyst and substrate choice for specific stereochemistry) [1] Fixed by nature; limited modification options
Purity & Consistency High and consistent (controlled reaction conditions) [1] Variable (depends on extraction and raw material) [4]
Reported Bioactivity Cytotoxic, anti-proliferative, potential CDK2 inhibition [3] Cytotoxic (e.g., Radicinin) [3]
Primary Applications Pharmaceutical lead candidates, organic synthesis intermediates [1] [3] Pharmaceuticals, natural product research [3]
Scalability & Cost Highly scalable and often cost-effective for bulk production [4] Limited supply; potentially higher cost due to processing [4]

Synthesis and Experimental Protocols for Synthetic Dihydropyranones

A prominent method for synthesizing dihydropyranones involves N-heterocyclic carbene (NHC) organocatalysis [1]. The general workflow for this method is illustrated below.

G Start Start: Reaction Setup Step1 NHC Generation Generate free NHC (I) from azolium salt via deprotonation Start->Step1 Step2 Breslow Intermediate NHC attacks substrate aldehyde to form Bresow intermediate (II) Step1->Step2 Step3 Rearrangement Rearrangement to form homoenolate species (III) Step2->Step3 Step4 Key Intermediate Formation of key reactive intermediate (IV or IV') Step3->Step4 Step5 Cycloaddition [4+2] or [3+3] cycloaddition with a reaction partner Step4->Step5 Step6 Product Formation Formation of dihydropyranone (V) and catalyst release Step5->Step6 End End: Product Isolation Step6->End

Detailed Protocol for NHC-Catalyzed Synthesis [1]:

  • Typical Reagents:

    • Substrates: α,β-unsaturated aldehydes (e.g., cinnamaldehyde), saturated aldehydes, ynals, ketones, carboxylic acid derivatives.
    • Reaction Partners: 1,3-dicarbonyl compounds, α,β-unsaturated ketones.
    • Catalyst System: An N-heterocyclic carbene (NHC), typically generated in situ from a pre-catalyst like an imidazolium or triazolium salt.
    • Base: Often a weak base like DABCO, Cs₂CO₃, or LiOAc is used to generate the active carbene.
    • Solvents: Common solvents include Tetrahydrofuran (THF), 1,4-dioxane, or Dichloromethane (DCM).
    • Additives: Molecular sieves (e.g., 4 Å) to scavenge water, and sometimes oxidants (e.g., quinones) or Lewis acids.
  • Procedure:

    • Setup: The reaction is often conducted under an inert atmosphere (e.g., N₂ or Ar). The pre-catalyst, base, and molecular sieves are added to the reaction vessel.
    • Reaction: The aldehyde substrate and reaction partner are dissolved in the solvent and added to the mixture. The reaction is stirred at a specific temperature (e.g., room temperature or elevated) for a set period (hours to days).
    • Work-up: The reaction is quenched, often with water or a mild acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried (e.g., over Na₂SO₄).
    • Purification: The crude product is purified by techniques like column chromatography on silica gel to yield the pure dihydropyranone.

Efficacy and Biological Activity Data

Experimental data for specific synthetic dihydropyranone derivatives shows promising biological activity.

Cytotoxicity of Pyranopyran Derivatives

A study evaluated a series of synthetic ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives for anti-proliferative activity against human cancer cell lines [3]. Key results are summarized in the table below.

Compound Substituent on Phenyl Ring IC₅₀ (SW-480 cells) IC₅₀ (MCF-7 cells)
4g 4-NO₂ 34.6 µM 42.6 µM
4i 4-Cl 35.9 µM 34.2 µM
4j 3,4,5-(OCH₃)₃ 38.6 µM 26.6 µM

Experimental Protocol for Cytotoxicity (MTT) Assay [3]:

  • Cell Lines: Use human cancer cell lines (e.g., SW-480 colon adenocarcinoma, MCF-7 breast adenocarcinoma).
  • Procedure:
    • Plate cells in 96-well plates and incubate for 24 hours.
    • Treat cells with a range of concentrations of the test dihydropyranone compounds.
    • Incubate for a set period (e.g., 72 hours).
    • Add MTT reagent to each well and incubate to allow formazan crystal formation.
    • Dissolve the crystals and measure the absorbance using a microplate reader.
    • Calculate the percentage of cell viability and determine the IC₅₀ value (concentration that inhibits 50% of cell growth).
Mechanism of Action Insights

While the exact mechanism for dihydropyranones can vary, molecular docking studies suggest that some synthetic derivatives (like compounds 4g, 4i, and 4j) fit well into the binding site of cyclin-dependent kinase-2 (CDK2), a known anti-cancer target [3]. This indicates a potential mechanism for their anti-proliferative activity. Furthermore, some related dihydropyrazine compounds have been shown to induce cytotoxicity through redox imbalance and in a RAGE-independent pathway [5].

Key Considerations for Researchers

When deciding between synthetic and natural dihydropyranones for drug development, consider the following:

  • Structural Diversity and Optimization: Synthetic routes offer unparalleled ability to create diverse libraries and perform Structure-Activity Relationship studies by systematically varying substituents [1] [3].
  • Purity and Reproducibility: Synthetic compounds provide high batch-to-batch consistency, which is crucial for preclinical and clinical development [4].
  • Supply and Scalability: Synthetic production is more reliable for meeting the large-scale demands of drug development compared to extraction from natural sources [4].

The experimental data currently available more strongly supports the efficacy of synthetically engineered dihydropyranones, particularly for anti-cancer applications. Their bioactivity can be finely tuned through rational design, making them a highly versatile scaffold in medicinal chemistry.

References

6-methyl-5,6-dihydro-2H-pyran-2-one bioactivity compared to sorbic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Known Bioactivity

The table below summarizes the available information on sorbic acid and the related lactone compounds found in the search results.

Compound Chemical Structure Known Bioactivity & Experimental Context Key Targets / Mechanisms (from search results)

| Sorbic Acid (2,4-Hexadienoic acid) [1] | Straight-chain unsaturated fatty acid [1] | Potent preservative: Inhibits bacteria (including sporeformers), fungi, and yeasts [1] [2].

Experimental Insight: More inhibitory to respiring yeast than fermenting yeast. Targets mitochondrial respiration, causing reactive oxygen species (ROS) production, formation of petite cells, and Fe-S cluster defects [2]. | Microbial respiration pathways; Mitochondrial function [2] | | Parasorbic Acid (a 5,6-dihydro-2H-pyran-2-one) [3] | Lactone (cyclic ester) containing a pyranone ring [3] | Natural occurrence: Found in berries of the mountain ash (Sorbus aucuparia) [3].

Synthetic utility: Serves as a chiral building block and intermediate for synthesizing insect pheromones [4]. | Not specified in retrieved data. | | 6-Methyl-5,6-dihydro-2H-pyran-2-one (Specific isomer information unavailable) [5] | Lactone (cyclic ester) with a 6-methyl substituent [5] | Limited Data: A specific (6R) enantiomer is available commercially, but its bioactivity profile is not detailed in the search results [5]. | Not provided in search results. | | Related Alkyl-Substituted δ-Lactones [4] | Lactones with various alkyl side chains [4] | Varied bioactivities: Act as insect antifeedants, pheromones, and flavor agents. For example, Goniothalamin shows insecticidal activity against armyworm and mosquito larvae [4]. | Insect feeding behavior; specific molecular targets not detailed. |

Experimental Insights into Sorbic Acid's Mechanism

One of the search results provides a detailed experimental protocol for investigating sorbic acid's mechanism of action, which can serve as a reference for designing bioactivity studies on similar compounds [2].

  • Objective: To test the hypothesis that sorbic acid specifically inhibits mitochondrial respiration.
  • Methodology:
    • Carbon Source Variation: Growth of yeast species (e.g., Saccharomyces cerevisiae, Zygosaccharomyces bailii) was compared on fermentable (glucose) versus non-fermentable (glycerol) carbon sources in the presence of sorbic acid.
    • Respiration vs. Fermentation Measurement: The inhibitory effects on respiration and fermentation processes were measured and compared directly.
    • Phenotypic Assays: Researchers assessed the production of reactive oxygen species (ROS) and the formation of "petite" mutants (yeast cells with defective mitochondria) after exposure to sorbic acid.
  • Key Findings: The study concluded that sorbic acid's primary target is respiration. It more strongly inhibits growth on glycerol (respiration-dependent) than on glucose (fermentation-supported) and causes mitochondrial dysfunction [2].

The logical flow of this key experiment is summarized in the diagram below.

Start Hypothesis: Sorbic acid targets respiration A Grow yeast on different carbon sources Start->A B Measure growth inhibition by sorbic acid A->B C Compare inhibition on: Glycerol (Respiration) vs Glucose (Fermentation) B->C D Assay for mitochondrial damage: ROS production, 'petite' mutants C->D E Conclusion: Confirmed respiration as primary target D->E

Guide to Filling the Data Gaps

The search results confirm that This compound is a lactone of interest to researchers [5]. To build a comprehensive comparison guide for a scientific audience, you could pursue the following experimental avenues:

  • Evaluate Core Preservative Activity: Conduct assays to determine the minimum inhibitory concentration (MIC) of this compound against a panel of gram-positive and gram-negative bacteria, and yeasts, using sorbic acid as a positive control.
  • Investigate the Mechanism of Action: Adapt the experimental protocol used for sorbic acid [2] to test if the lactone also targets energy metabolism. Compare its effects on respiring vs. fermenting yeast and assay for markers of mitochondrial stress.
  • Explore Other Bioactivities: Given that other alkyl-substituted δ-lactones show antifeedant and insecticidal properties [4], similar bioassays could be performed with the target compound.
  • Assess Cytotoxicity: For drug development applications, it is crucial to evaluate the compound's cytotoxicity against mammalian cell lines to establish a preliminary therapeutic index.

References

×

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 Da

Monoisotopic Mass

112.052429494 Da

Heavy Atom Count

8

UNII

JB2SVU863U

Other CAS

10048-32-5

Wikipedia

Parasorbic_acid

Dates

Last modified: 04-14-2024

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